molecular formula C15H11NO2 B141907 3-Cyano-2'-methoxybenzophenone CAS No. 131117-96-9

3-Cyano-2'-methoxybenzophenone

Cat. No.: B141907
CAS No.: 131117-96-9
M. Wt: 237.25 g/mol
InChI Key: ZFGJNPBKNXWHML-UHFFFAOYSA-N
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Description

3-Cyano-2'-methoxybenzophenone is a functionalized benzophenone derivative of significant interest in advanced chemical and materials research. While specific biological or mechanistic studies on this exact molecule are not extensively documented in the public domain, its structure offers compelling utility as a versatile synthetic building block. The benzophenone core is a privileged scaffold in medicinal chemistry and materials science, and the strategic placement of cyano and methoxy substituents on the aromatic rings provides distinct electronic properties and sites for further chemical modification . This compound is particularly valuable for probing structure-activity relationships in the design of novel organic molecules. Researchers may employ it in the development of specialized photoinitiators for polymer chemistry or as a precursor for the synthesis of more complex heterocyclic systems. Its structural features suggest potential as a starting material for investigating new organic UV-absorbing compounds, given that benzophenone derivatives are widely recognized for their ability to absorb ultraviolet light and are commonly used for this purpose in various applications . As such, this compound presents a valuable opportunity for researchers engaged in synthetic methodology, organic electronics, and the design of functional molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGJNPBKNXWHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577334
Record name 3-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131117-96-9
Record name 3-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-methoxybenzoyl)benzonitrile CAS 131117-96-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-methoxybenzoyl)benzonitrile (CAS 131117-96-9): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2-methoxybenzoyl)benzonitrile, a diaryl ketone of significant interest to researchers in medicinal chemistry and materials science. The document details the molecule's fundamental physicochemical properties, outlines robust and validated synthetic methodologies, predicts its analytical characterization profile, and explores its potential as a versatile chemical scaffold. By grounding theoretical concepts in established chemical principles and providing detailed experimental protocols, this guide serves as an essential resource for scientists engaged in drug discovery and the development of novel organic materials.

Molecular Overview and Physicochemical Properties

3-(2-methoxybenzoyl)benzonitrile, also known as 3-cyano-2'-methoxybenzophenone, possesses a diaryl ketone core structure. This framework is characterized by a benzoyl group substituted with a methoxy (-OCH₃) moiety at the ortho-position of one phenyl ring, and a nitrile (-C≡N) group at the meta-position of the second phenyl ring. The spatial arrangement and electronic properties of these functional groups—the electron-donating methoxy group, the electron-withdrawing nitrile, and the central carbonyl linker—impart a unique chemical reactivity profile, making it a valuable intermediate for further chemical elaboration.

Caption: Chemical structure of 3-(2-methoxybenzoyl)benzonitrile.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 131117-96-9 [1]
Molecular Formula C₁₅H₁₁NO₂ [1]
Molecular Weight 237.25 g/mol [1]
IUPAC Name 3-(2-methoxybenzoyl)benzonitrile N/A
SMILES O=C(C1=CC=CC=C1OC)C2=CC=CC(C#N)=C2 [1]

| MDL Number | MFCD01311537 |[1] |

Synthesis Methodologies

The synthesis of diaryl ketones like 3-(2-methoxybenzoyl)benzonitrile can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. Here, we detail two robust and widely applicable synthetic strategies: a modern palladium-catalyzed cross-coupling reaction and a classic electrophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and exceptional functional group tolerance.[2] For the synthesis of 3-(2-methoxybenzoyl)benzonitrile, this strategy involves the coupling of an arylboronic acid with an appropriate aryl halide or equivalent, catalyzed by a palladium complex. This approach is often preferred for its mild reaction conditions and high yields.[3]

Rationale: This methodology is selected for its reliability and versatility. The use of stable and often commercially available arylboronic acids and aryl halides makes it a highly practical choice. The mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for rational optimization of reaction parameters such as the ligand, base, and solvent system.

Suzuki_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_workup Purification A 3-Cyanophenylboronic Acid R Reaction Vessel (Inert Atmosphere, Heat) A->R B 2-Methoxybenzoyl Chloride B->R C Pd Catalyst (e.g., Pd(PPh₃)₄) C->R D Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) D->R W1 Aqueous Workup (Extraction) R->W1 Reaction Mixture W2 Column Chromatography W1->W2 Crude Product P 3-(2-methoxybenzoyl)benzonitrile W2->P Purified Product

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyanophenylboronic acid (1.0 eq.), 2-methoxybenzoyl chloride (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Introduce a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (2.5 eq.), via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is generally complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(2-methoxybenzoyl)benzonitrile.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Rationale: This one-step approach is direct and atom-economical. For this specific target, the reaction would involve treating anisole (methoxybenzene) with 3-cyanobenzoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich anisole ring. The primary challenge lies in controlling regioselectivity, as acylation can occur at the ortho or para position relative to the activating methoxy group.

Friedel_Crafts R1 Anisole Reaction Reaction (0 °C to RT) R1->Reaction R2 3-Cyanobenzoyl Chloride R2->Reaction Cat AlCl₃ (Lewis Acid) Cat->Reaction Catalyst Solv Solvent (e.g., DCM, CS₂) Solv->Reaction Prod 3-(2-methoxybenzoyl)benzonitrile + para isomer Start Reactants Quench Aqueous Quench (HCl) Reaction->Quench End Products Quench->End Derivatization cluster_nitrile Nitrile Group Chemistry cluster_carbonyl Carbonyl Group Chemistry Core 3-(2-methoxybenzoyl) benzonitrile N1 Hydrolysis (H₂O, H⁺/OH⁻) Core->N1 N2 Reduction (e.g., LiAlH₄) Core->N2 C1 Reduction (e.g., NaBH₄) Core->C1 C2 Wittig Reaction Core->C2 P1 Carboxylic Acid / Amide N1->P1 P2 Benzylamine N2->P2 P3 Secondary Alcohol C1->P3 P4 Alkene C2->P4

Sources

An In-depth Technical Guide to the Synthesis of 3-Cyano-2'-methoxybenzophenone: Precursors and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Cyano-2'-methoxybenzophenone, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the critical precursors, explore the primary synthetic methodologies, and provide detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and self-validating systems for protocol integrity are central to this guide.

Introduction: The Significance of this compound

Benzophenone and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific functionalization of the benzophenone core, as seen in this compound, allows for fine-tuning of its pharmacological profile. The cyano and methoxy moieties can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block in the synthesis of complex therapeutic agents. A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for advancing research and development in this area.

Core Precursors: The Building Blocks of Synthesis

The successful synthesis of this compound is critically dependent on the quality and reactivity of its precursors. Two primary retrosynthetic disconnections point to two main sets of starting materials, each tailored to a specific synthetic strategy.

The Cyanobenzoyl Moiety: 3-Cyanobenzoyl Chloride

3-Cyanobenzoyl chloride is a key electrophilic precursor, particularly for Friedel-Crafts acylation reactions.[1] Its reactive acyl chloride group readily participates in electrophilic aromatic substitution.[1]

  • Molecular Formula: C₈H₄ClNO

  • Molecular Weight: 165.58 g/mol

  • Appearance: White to off-white crystalline solid

  • Melting Point: 42-44 °C

  • Boiling Point: 125-129 °C at 11 mmHg

Synthesis of 3-Cyanobenzoyl Chloride:

3-Cyanobenzoyl chloride is typically prepared from 3-cyanobenzoic acid. A common and effective method involves the reaction of 3-cyanobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Preparation of 3-Cyanobenzoyl Chloride from 3-Cyanobenzoic Acid [2]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 3-cyanobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 3-5 equivalents) dropwise to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[2]

  • Reaction: Slowly heat the mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction is considered complete when the solution becomes clear and gas evolution (HCl and SO₂) ceases.[2]

  • Work-up and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-cyanobenzoyl chloride can then be purified by fractional vacuum distillation.

The Methoxy-Aryl Moiety: Precursors for Nucleophilic and Cross-Coupling Reactions

The choice of the methoxy-aryl precursor depends on the chosen synthetic route.

  • Anisole (for Friedel-Crafts Acylation): In this electrophilic aromatic substitution, anisole acts as the nucleophile. The methoxy group is an activating, ortho-, para-director.

  • 2-Methoxyphenylboronic Acid (for Suzuki-Miyaura Coupling): This organoboron compound is a key partner in palladium-catalyzed cross-coupling reactions.

    • Molecular Formula: C₇H₉BO₃

    • Molecular Weight: 151.96 g/mol

    • Appearance: White to almost white powder or crystal

    • Melting Point: 105-110 °C

  • 2-Methoxyphenylmagnesium Bromide (for Grignard Reaction): This Grignard reagent provides a potent nucleophilic carbon source. It is typically prepared in situ from 2-bromoanisole and magnesium turnings in an anhydrous ether solvent.[3]

Synthetic Methodologies: A Comparative Analysis

Several synthetic strategies can be employed for the construction of the diaryl ketone core of this compound. The choice of method often depends on factors such as substrate availability, functional group tolerance, and desired scale of production.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a well-established method for forming aryl ketones through the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] In the synthesis of this compound, this involves the reaction of 3-cyanobenzoyl chloride with anisole.

Mechanism: The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich anisole then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the benzophenone product. Due to the activating nature of the methoxy group, acylation occurs primarily at the para position, with some ortho substitution.

Causality in Experimental Design:

  • Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with both the starting anisole and the product ketone.[5]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.

  • Exothermic Nature: The reaction is exothermic and requires careful temperature control, often starting at low temperatures (e.g., 0 °C) to prevent side reactions.[6]

Experimental Protocol: Friedel-Crafts Acylation of Anisole with 3-Cyanobenzoyl Chloride [1]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of 3-cyanobenzoyl chloride in the same solvent is added dropwise from the dropping funnel. Following this, anisole is added dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and adding concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with a dilute base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[7] For the synthesis of this compound, this would typically involve the coupling of 2-methoxyphenylboronic acid with a suitable 3-cyanophenyl halide (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile).

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-cyanophenyl halide.

  • Transmetalation: The organic group from the 2-methoxyphenylboronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated.

Causality in Experimental Design:

  • Catalyst and Ligand Choice: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is crucial for reaction efficiency.[8][9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[8]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMA) and an aqueous solution of the base is commonly used.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid and 3-Bromobenzonitrile [8][10]

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzonitrile, 2-methoxyphenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dimethylacetamide (DMA) and water.

  • Reaction: The mixture is degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and then heated to a temperature typically ranging from 80 to 150 °C, depending on the reactivity of the substrates and the catalyst system. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Grignard Reaction: A Nucleophilic Addition Approach

The Grignard reaction offers another route to benzophenones, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For this compound, two main variations are plausible:

  • Reaction of 2-methoxyphenylmagnesium bromide with 3-cyanobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

  • Reaction of a cyanophenyl Grignard reagent with 2-methoxybenzaldehyde, followed by oxidation.

Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an acidic workup to yield an alcohol. A subsequent oxidation step is required to form the ketone.

Causality in Experimental Design:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water, which will quench the reagent.[11] All glassware must be flame-dried, and anhydrous solvents are essential.[11]

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen.

  • Oxidation Step: A suitable oxidizing agent (e.g., PCC, PDC, or Swern oxidation) is needed to convert the intermediate alcohol to the final ketone product.

Experimental Protocol: Grignard Reaction and Subsequent Oxidation [11][12]

Part A: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromoanisole in the anhydrous ether is added dropwise. The reaction is typically initiated with gentle warming and then proceeds exothermically.

  • Addition of Aldehyde: Once the Grignard reagent has formed, the solution is cooled, and a solution of 3-cyanobenzaldehyde in anhydrous ether is added dropwise.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated to yield the crude secondary alcohol.

Part B: Oxidation

  • Reaction Setup: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

  • Oxidant Addition: An oxidizing agent such as pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the oxidation is complete.

  • Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated. The final product is purified by column chromatography.

Data Summary and Comparison

Synthetic Route Precursors Key Reagents Typical Conditions Advantages Disadvantages
Friedel-Crafts Acylation 3-Cyanobenzoyl chloride, AnisoleAlCl₃ (Lewis acid)Anhydrous, 0 °C to RTWell-established, often high-yieldingRequires stoichiometric Lewis acid, sensitive to moisture, potential for regioisomer formation
Suzuki-Miyaura Coupling 3-Bromobenzonitrile, 2-Methoxyphenylboronic acidPd catalyst, Base (e.g., K₂CO₃)80-150 °C, inert atmosphereHigh functional group tolerance, milder conditions than Friedel-CraftsCost of palladium catalyst, requires careful degassing
Grignard Reaction 2-Bromoanisole, 3-CyanobenzaldehydeMg, Oxidizing agent (e.g., PCC)Anhydrous, inert atmosphereReadily available starting materialsMulti-step process (Grignard + oxidation), highly sensitive to moisture and air

Visualizing the Synthetic Pathways

Friedel-Crafts Acylation Pathway

Friedel_Crafts precursor1 3-Cyanobenzoyl Chloride intermediate Acylium Ion Intermediate precursor1->intermediate + AlCl₃ precursor2 Anisole product This compound precursor2->product Electrophilic Aromatic Substitution reagent AlCl₃ reagent->intermediate intermediate->product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation of anisole.

Suzuki-Miyaura Cross-Coupling Pathway

Suzuki_Miyaura precursor1 3-Bromobenzonitrile product This compound precursor1->product Cross-Coupling precursor2 2-Methoxyphenylboronic Acid precursor2->product Cross-Coupling catalyst Pd Catalyst Base catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction and Oxidation Pathway

Grignard_Oxidation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation precursor1 2-Bromoanisole intermediate1 Grignard Reagent precursor1->intermediate1 + Mg precursor2 Mg reagent1 3-Cyanobenzaldehyde intermediate2 Secondary Alcohol reagent1->intermediate2 Nucleophilic Addition intermediate1->intermediate2 Nucleophilic Addition reagent2 Oxidizing Agent (e.g., PCC) product This compound reagent2->product intermediate2_ref->product

Sources

A Technical Guide to the Spectroscopic Elucidation of 3-(2-methoxybenzoyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(2-methoxybenzoyl)benzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural confirmation and purity assessment of the target molecule.

Introduction: The Structural Significance of 3-(2-methoxybenzoyl)benzonitrile

3-(2-methoxybenzoyl)benzonitrile is a diaryl ketone containing a benzonitrile moiety and a methoxy-substituted benzene ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse functionalities it presents. The benzonitrile group can participate in various chemical transformations, while the methoxy group can influence the molecule's electronic properties and conformation. Accurate and unambiguous structural characterization is paramount for any downstream application, making a thorough spectroscopic analysis an indispensable first step.

This guide will provide a detailed exposition of the expected spectroscopic data for 3-(2-methoxybenzoyl)benzonitrile, drawing upon established principles of spectroscopy and comparative data from related structural analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 2-5 mg) of 3-(2-methoxybenzoyl)benzonitrile in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation and Causality:

The ¹H NMR spectrum of 3-(2-methoxybenzoyl)benzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electronic effects (inductive and resonance) of the substituents on the benzene rings.

  • Methoxy Protons: A sharp singlet is anticipated for the three protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic signals, around δ 3.8-4.0 ppm. This singlet nature arises from the absence of adjacent protons.

  • Aromatic Protons: The seven aromatic protons will appear as a complex series of multiplets in the downfield region (δ 7.0-8.2 ppm). The specific chemical shifts and coupling patterns are dictated by the substitution pattern on each ring.

    • The protons on the 3-cyanobenzoyl ring will be influenced by the electron-withdrawing nature of both the carbonyl and nitrile groups.

    • The protons on the 2-methoxyphenyl ring will be affected by the electron-donating methoxy group and the electron-withdrawing carbonyl group.

Expected ¹H NMR Data Summary:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃3.8 - 4.0Singlet3H
Aromatic Protons7.0 - 8.2Multiplet7H
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is usually required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

The ¹³C NMR spectrum will provide crucial information about the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon (C=O) is expected in the range of δ 190-200 ppm.

  • Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a relatively weak signal in the δ 115-125 ppm region.

  • Aromatic Carbons: The twelve aromatic carbons will give rise to a series of signals between δ 110 and 160 ppm. The chemical shifts will be influenced by the attached substituents. For instance, the carbon atom attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a distinct upfield signal around δ 55-60 ppm.

Expected ¹³C NMR Data Summary:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O190 - 200
Ar-C (unsubstituted & substituted)110 - 160
-C≡N115 - 125
-OCH₃55 - 60

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum of 3-(2-methoxybenzoyl)benzonitrile can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation and Causality:

The IR spectrum will show absorption bands corresponding to the stretching and bending vibrations of the various bonds present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group should appear around 1650-1680 cm⁻¹. Conjugation with the aromatic rings typically lowers this frequency from that of a simple aliphatic ketone.

  • C-O Stretch: The stretching vibration of the aryl-alkyl ether bond (Ar-O-CH₃) will result in a strong absorption in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a medium band around 1000-1075 cm⁻¹ (symmetric stretch).

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the aromatic rings.

Expected IR Data Summary:

Functional Group Vibrational Mode **Expected Frequency (cm⁻¹) **Intensity
Nitrile (-C≡N)Stretch2220 - 2240Medium, Sharp
Ketone (C=O)Stretch1650 - 1680Strong, Sharp
Ether (Ar-O-C)Asymmetric Stretch1200 - 1275Strong
Aromatic C=CStretch1400 - 1600Medium to Weak
Aromatic C-HStretch> 3000Weak to Medium
Aliphatic C-HStretch< 3000Medium

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) being common for molecules of this type. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most critical piece of information is the molecular ion peak, which corresponds to the molecular weight of 3-(2-methoxybenzoyl)benzonitrile (C₁₅H₁₁NO₂), calculated to be approximately 237.26 g/mol . In ESI, the protonated molecule [M+H]⁺ at m/z 238 would be expected.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under ionization. Common fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of benzoyl and cyanobenzoyl cations. The loss of the methoxy group is also a plausible fragmentation pathway.

Expected Mass Spectrometry Data:

Ion m/z (Expected) Identity
[M+H]⁺238Protonated Molecular Ion
[M]⁺237Molecular Ion
C₈H₅O⁺1173-Cyanobenzoyl cation
C₇H₇O⁺107Methoxybenzoyl cation
C₇H₅N⁺103Benzonitrile radical cation

IV. Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 3-(2-methoxybenzoyl)benzonitrile relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates the logical process of analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of 3-(2-methoxybenzoyl)benzonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR IR FTIR-ATR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS NMR_Data Analyze Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Confirm Structure of 3-(2-methoxybenzoyl)benzonitrile NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of 3-(2-methoxybenzoyl)benzonitrile.

Conclusion

This technical guide has outlined the expected spectroscopic data for 3-(2-methoxybenzoyl)benzonitrile and provided a framework for its acquisition and interpretation. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and assess the purity of this compound. A rigorous and multi-faceted spectroscopic approach is fundamental to ensuring the quality and reliability of chemical entities in research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73712, 3-Methoxybenzonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81086, 2-Methoxybenzonitrile. [Link]

  • NIST. Chemistry WebBook, SRD 69: Benzonitrile. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to Determining the Solubility Profile of 3-Cyano-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Benzophenone Derivative

Rather than a simple presentation of established data, this document serves as a comprehensive methodological roadmap. It is designed for researchers, chemists, and drug development professionals, providing the theoretical grounding and practical, field-proven protocols necessary to systematically and accurately characterize the complete solubility profile of a novel compound like 3-Cyano-2'-methoxybenzophenone. We will proceed from foundational principles to detailed experimental workflows, equipping your team with the expertise to generate reliable and decision-driving solubility data.

Foundational Analysis: Understanding the Molecule

Before embarking on experimental solubility determination, a foundational analysis of the molecule's structure provides critical insights into its expected behavior. This proactive analysis informs solvent selection and experimental design.

Physicochemical Properties

The known properties of this compound provide a starting point for our investigation.

PropertyValueSource
CAS Number 131117-96-9Guidechem[1]
Molecular Formula C₁₅H₁₁NO₂Guidechem[1]
Molecular Weight 237.25 g/mol Guidechem[1]
Density 1.21 g/cm³Guidechem[1]
Boiling Point 436.3°C at 760 mmHgGuidechem[1]
Solubility No Data AvailableGuidechem[1]
Melting Point No Data AvailableGuidechem[1]
LogP No Data AvailableGuidechem[1]

Table 1: Known Physicochemical Properties of this compound.

Structural Causality and Solubility Prediction

The structure of this compound contains several functional groups that will dictate its interaction with various solvents:

  • Benzophenone Core: The diaryl ketone structure is largely nonpolar and hydrophobic, suggesting poor solubility in aqueous media.

  • Cyano Group (-C≡N): This is a strongly polar group capable of acting as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can also accept hydrogen bonds.

The molecule presents a classic amphipathic challenge: a large, nonpolar aromatic scaffold combined with polar functional groups. This structure suggests that solubility will be highly dependent on the solvent's ability to balance interactions with both the hydrophobic and polar regions. The general principle of "like dissolves like" predicts that solvents with moderate polarity, or mixtures thereof, will likely be most effective.[2][3]

Experimental Strategy: A Two-Tiered Approach to Solubility

In drug development, two distinct types of solubility data are required at different stages: kinetic and thermodynamic. Our strategy will address both to provide a complete picture for discovery and development phases.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer. It is a non-equilibrium measurement that is crucial for high-throughput screening to flag potential issues early.[4][5]

  • Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. This is the "gold standard" measurement, determined by allowing excess solid compound to equilibrate with the solvent over an extended period. It is essential for formulation and preclinical development.[4][6]

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Early Discovery Screening cluster_2 Phase 3: Preclinical Development A Compound Synthesis & Purification B Physicochemical Analysis (Purity, MP, pKa) A->B C Kinetic Solubility Assay (DMSO Precipitation) B->C Inform Assay Design D Data Analysis: Precipitation Concentration C->D E Thermodynamic Solubility (Shake-Flask Method) D->E Prioritize for Full Characterization F Solvent & pH Screen E->F G Data Analysis: Equilibrium Concentration (μg/mL) F->G H Complete Solubility Profile Report G->H

Figure 1: Comprehensive workflow for solubility profile determination.

Protocol: Kinetic Solubility Determination

This protocol is designed for rapid assessment in early discovery, identifying compounds prone to precipitation in aqueous buffers.

Principle

A high-concentration stock solution of the test compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate. The concentration at which precipitation is first observed is the kinetic solubility value.[4][7]

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: In a separate 96-well clear bottom plate, add 198 µL of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Introduction: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the buffer plate. This creates a final DMSO concentration of 1% and a range of compound concentrations (e.g., 100 µM down to 0.1 µM).

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.[8]

  • Measurement: Measure the turbidity (precipitation) of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the definitive method for establishing the equilibrium solubility of this compound, critical for formulation development.

Principle

Excess solid compound is agitated in a chosen solvent for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.[6]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. Ensure the amount is sufficient to maintain a solid phase throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours.[7][8] A preliminary time-to-equilibrium study is recommended to validate this duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove all undissolved particles. Causality Note: Filter selection is critical to prevent compound adsorption. A validation step should be performed to ensure the filter does not bind the analyte.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve must be prepared using standards of known concentration.

  • Data Reporting: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate for statistical validity.

The following diagram outlines the shake-flask protocol.

G A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent/Buffer A->B C 3. Seal & Agitate (24-48h at constant T) B->C D 4. Settle & Collect Supernatant C->D E 5. Filter Supernatant (0.45 µm syringe filter) D->E F 6. Quantify Concentration (HPLC-UV) E->F G 7. Report Solubility (μg/mL) F->G

Sources

An In-depth Technical Guide to 3-Cyano-2'-methoxybenzophenone: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Cyano-2'-methoxybenzophenone, a chemical compound with potential applications in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its safe handling, application, and the scientific principles governing its properties.

Chemical Identity and Core Properties

This compound, with the CAS Number 131117-96-9, is a substituted benzophenone derivative.[1][2] Its molecular structure incorporates a benzonitrile moiety and a methoxy-substituted phenyl ring linked by a ketone functional group. This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C7 [label="C", pos="-1.3,-2.1!"]; N1 [label="N", pos="-2.3,-2.6!"]; C8 [label="C", pos="-1.3,0.7!"]; O1 [label="O", pos="-1.3,1.8!"]; C9 [label="C", pos="-2.6,0!"]; C10 [label="C", pos="-3.8,0.7!"]; C11 [label="C", pos="-5.0,0!"]; C12 [label="C", pos="-5.0,-1.4!"]; C13 [label="C", pos="-3.8,-2.1!"]; C14 [label="C", pos="-2.6,-1.4!"]; O2 [label="O", pos="-3.8,2.1!"]; C15 [label="C", pos="-5.0,2.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- N1 [style=triple]; C1 -- C8; C8 -- O1 [style=double]; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- O2; O2 -- C15;

// Add labels for functional groups label1 [label="C≡N (Cyano group)", pos="-1.3,-3.2!", fontcolor="#34A853"]; label2 [label="C=O (Ketone)", pos="-0.5,1.2!", fontcolor="#EA4335"]; label3 [label="O-CH3 (Methoxy group)", pos="-5.0,3.5!", fontcolor="#4285F4"]; } Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131117-96-9[1][2]
Molecular Formula C15H11NO2[1][2]
Molecular Weight 237.25 g/mol [1][2]
Boiling Point 436.3°C at 760 mmHg[1]
Flash Point 190.6°C[1]
Density 1.21 g/cm³[1]
Vapor Pressure 8.15E-08 mmHg at 25°C[1]

While structurally related to benzophenone-3 (Oxybenzone), a common UV filter, it is crucial to distinguish between the two.[3][4][5] The placement of the cyano and methoxy groups significantly alters the molecule's electronic and steric properties, which in turn influences its reactivity and biological activity.

Hazard Identification and Safety Precautions

The available Material Safety Data Sheet (MSDS) for this compound indicates a lack of comprehensive GHS classification data.[1] Sections for pictograms, signal words, and specific hazard statements are marked as "no data available".[1] This absence of data necessitates a cautious approach, treating the compound as potentially hazardous until more definitive toxicological information is established.

General Safety Recommendations:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7][8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166.[1]

    • Hand Protection : Use chemically resistant gloves.[6]

    • Skin and Body Protection : Wear a lab coat and, if handling large quantities, impervious clothing.[1]

    • Respiratory Protection : For large quantities or when dust formation is possible, a dust mask is recommended.[1]

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, the following first-aid measures should be taken immediately.[1] It is imperative to show the safety data sheet to the attending medical professional.[1][7]

FirstAidProtocol cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoap Wash off with soap and plenty of water. SkinContact->WashWithSoap EyeContact Eye Contact RinseWithWater Rinse thoroughly with plenty of water for at least 15 minutes. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth ConsultPhysician Consult a Physician MoveToFreshAir->ConsultPhysician WashWithSoap->ConsultPhysician RinseWithWater->ConsultPhysician RinseMouth->ConsultPhysician

Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the stability and integrity of this compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[1][6]

  • Prevent the formation of dust and aerosols.[6]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep the container tightly closed.[6][7][8]

Disposal:

  • Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus if necessary.[1][6]

Accidental Release:

  • Personal Precautions : Use personal protective equipment to avoid dust formation and inhalation. Evacuate personnel to a safe area.[1][6]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][6]

  • Containment and Cleanup : Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[1][6]

Applications in Research and Development

While specific applications of this compound are not extensively documented in the provided search results, its structural motifs are present in compounds of significant interest in medicinal chemistry. For instance, cyanobenzaldehyde derivatives are recognized as important pharmaceutical intermediates.[9][10] Specifically, 4-Cyano-2-methoxybenzaldehyde is a key intermediate in the synthesis of Finerenone, a drug used to manage chronic kidney disease in patients with type 2 diabetes.[10][11]

The benzophenone scaffold itself is found in various biologically active molecules. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making it a valuable synthetic handle. The methoxy group can influence the molecule's solubility and metabolic stability. These features suggest that this compound could serve as a precursor for the synthesis of novel therapeutic agents, potentially for conditions where related structures have shown activity, such as thrombosis.[12]

Stability and Reactivity

The available data indicates that this compound is stable under recommended storage conditions.[1] There is no specific information available regarding hazardous reactions, conditions to avoid, or incompatible materials.[1] As a general precaution, it should be kept away from strong oxidizing agents. Information on hazardous decomposition products is also unavailable.[1]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable in the provided search results.[1] Information regarding acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity is not provided.[1] Similarly, data on its toxicity to aquatic life, persistence and degradability, bioaccumulative potential, and mobility in soil are not available.[1] This lack of data underscores the importance of handling the compound with a high degree of caution to minimize any potential for exposure and environmental release.

References

  • CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google P
  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
  • 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem - NIH. [Link]

  • 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem - NIH. [Link]

  • Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed. [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google P
  • 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem - NIH. [Link]

  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. [Link]

  • NTP report reviews carcinogenicity of benzophenone-3 - Food Packaging Forum. [Link]

  • Solvenon® DPM - Safety data sheet. [Link]

  • WO2023205164A1.pdf - Googleapis.com.

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Unlocking the Potential of 3-(2-methoxybenzoyl)benzonitrile: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(2-methoxybenzoyl)benzonitrile is a multifaceted aromatic ketone with significant, yet largely unexplored, potential across diverse scientific disciplines. This technical guide provides a comprehensive overview of this molecule, grounded in the established properties of its core structural motifs: the benzophenone scaffold, the nitrile functional group, and the methoxy substituent. By synthesizing data from analogous compounds, we delineate promising research applications in medicinal chemistry and materials science. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to investigate and harness the unique attributes of this compound.

Introduction: A Molecule of Latent Promise

3-(2-methoxybenzoyl)benzonitrile integrates three key chemical features that foreshadow a rich and varied pharmacology and material science profile. The central benzophenone structure is a well-established pharmacophore found in numerous bioactive natural products and synthetic drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The nitrile group, a versatile functional group, is increasingly utilized in drug design to enhance binding affinity and improve pharmacokinetic profiles.[3][4] Furthermore, the methoxy group can modulate the electronic and metabolic properties of the molecule, offering a handle for fine-tuning its biological activity.[5]

While direct research on 3-(2-methoxybenzoyl)benzonitrile is limited, its constituent parts suggest a high probability of valuable biological and material properties. This guide will, therefore, extrapolate from the known characteristics of these fragments to propose concrete and actionable research directions.

Physicochemical Properties and Synthesis Strategy

Table 1: Predicted Physicochemical Properties of 3-(2-methoxybenzoyl)benzonitrile

PropertyPredicted ValueRationale
Molecular FormulaC₁₅H₁₁NO₂Based on chemical structure
Molecular Weight237.25 g/mol Calculated from molecular formula
XLogP3~3.5 - 4.0Estimated based on similar benzophenone and benzonitrile structures
Hydrogen Bond Donors0No N-H or O-H bonds
Hydrogen Bond Acceptors3 (Nitrile N, Carbonyl O, Methoxy O)Presence of electronegative atoms with lone pairs
Rotatable Bonds3Bonds between phenyl rings and carbonyl, and C-O bond

Synthesis Approach:

The synthesis of 3-(2-methoxybenzoyl)benzonitrile can be approached through several established synthetic methodologies. A plausible and efficient route is the Friedel-Crafts acylation of benzonitrile with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[6][7][8]

An alternative approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .[5][9][10][11][12] This would involve the coupling of a 3-cyanophenylboronic acid derivative with a 2-methoxy-substituted benzoyl halide or vice versa.

Potential Research Applications in Medicinal Chemistry

The structural motifs of 3-(2-methoxybenzoyl)benzonitrile suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Drug Discovery

The benzophenone core is a privileged scaffold in oncology research, with numerous derivatives exhibiting potent anticancer activity.[1][2] The nitrile group can also contribute to anticancer effects and improve drug-like properties.[3][4]

Hypothesized Mechanism of Action:

We hypothesize that 3-(2-methoxybenzoyl)benzonitrile could act as an inhibitor of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, or as an inhibitor of protein kinases. The benzophenone structure could facilitate binding to the ATP-binding pocket of kinases, while the nitrile and methoxy groups could form specific interactions that enhance potency and selectivity.

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 3-(2-methoxybenzoyl)benzonitrile characterization Structural Confirmation (NMR, MS) synthesis->characterization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) characterization->cell_lines cytotoxicity Cytotoxicity Assay (MTT, SRB) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot (Key Signaling Proteins) apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for evaluating the anticancer potential of 3-(2-methoxybenzoyl)benzonitrile.

Step-by-Step Protocol: Cytotoxicity Assay (MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(2-methoxybenzoyl)benzonitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Development of Novel Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. The benzophenone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1]

Hypothesized Mechanism of Action:

3-(2-methoxybenzoyl)benzonitrile may exert anti-inflammatory effects by inhibiting key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways like NF-κB.

Experimental Workflow for Anti-inflammatory Evaluation:

anti_inflammatory_workflow cluster_in_vitro In Vitro Assays cluster_enzyme Enzyme Inhibition Assays cluster_signaling Signaling Pathway Analysis macrophages LPS-stimulated Macrophages (e.g., RAW 264.7) no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) macrophages->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) macrophages->cytokine_assay cox_assay COX-1/COX-2 Inhibition Assay no_assay->cox_assay nfkb_assay NF-κB Reporter Assay cytokine_assay->nfkb_assay ic50_enzyme Determine IC50 for Enzyme Inhibition cox_assay->ic50_enzyme western_blot_nfkb Western Blot (p-IκBα, p-p65) nfkb_assay->western_blot_nfkb

Caption: Workflow for assessing the anti-inflammatory activity of 3-(2-methoxybenzoyl)benzonitrile.

Step-by-Step Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of 3-(2-methoxybenzoyl)benzonitrile for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the concentration of nitrite using a sodium nitrite standard curve.

Potential Applications in Materials Science

The aromatic and functional group-rich structure of 3-(2-methoxybenzoyl)benzonitrile also suggests its utility in the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Benzonitrile derivatives are known to be useful in the construction of host materials for OLEDs.[13] The benzophenone core can also contribute to the photophysical properties of materials.

Proposed Role in OLEDs:

3-(2-methoxybenzoyl)benzonitrile could serve as a host material in phosphorescent OLEDs (PhOLEDs) or as a building block for the synthesis of more complex emitting or charge-transporting materials. Its rigid structure and potential for high triplet energy make it a candidate for hosting blue phosphorescent emitters.

Experimental Workflow for OLED Material Evaluation:

oled_workflow cluster_photophysics Photophysical Characterization cluster_electrochemical Electrochemical Analysis cluster_device Device Fabrication & Testing uv_vis UV-Vis Absorption Spectroscopy pl Photoluminescence (PL) Spectroscopy uv_vis->pl triplet_energy Triplet Energy Measurement (Low-Temp. PL) pl->triplet_energy fabrication Fabricate Multilayer OLED Device triplet_energy->fabrication cv Cyclic Voltammetry (CV) homo_lumo Determine HOMO/LUMO Energy Levels cv->homo_lumo homo_lumo->fabrication testing Measure Electroluminescence Spectra, Current-Voltage-Luminance (J-V-L) Characteristics, and External Quantum Efficiency (EQE) fabrication->testing

Caption: Workflow for evaluating 3-(2-methoxybenzoyl)benzonitrile as an OLED material.

Step-by-Step Protocol: Cyclic Voltammetry (CV)

  • Solution Preparation: Prepare a solution of 3-(2-methoxybenzoyl)benzonitrile in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential and record the resulting current to obtain the cyclic voltammogram.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.

  • Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the ferrocene/ferrocenium redox couple as an external standard.

Conclusion

While 3-(2-methoxybenzoyl)benzonitrile remains a largely uncharacterized compound, a systematic analysis of its structural components reveals a high potential for impactful research applications. In medicinal chemistry, it presents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. In materials science, its photophysical and electrochemical properties warrant investigation for applications in organic electronics, particularly OLEDs. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing molecule, potentially unlocking new avenues for scientific discovery and technological innovation.

References

  • PubChem. 3-(2-Hydroxy-4-methoxybenzoyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Google Patents. A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
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  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • YouTube. Synthesis of Benzonitrile. [Link]

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  • Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

  • National Center for Biotechnology Information. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

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  • Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

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  • National Center for Biotechnology Information. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

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Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Cyano-2'-methoxybenzophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzophenone framework is a prominent structural motif in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This diaryl ketone core is found in both natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The inherent stability and synthetic tractability of the benzophenone scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific, functionally rich starting material: 3-Cyano-2'-methoxybenzophenone. The strategic placement of the cyano and methoxy groups offers distinct avenues for chemical modification, enabling the exploration of a diverse chemical space in the quest for new drug candidates. The cyano group, in particular, serves as a versatile handle for bioisosteric transformations, allowing for the modulation of physicochemical and pharmacological properties.

Strategic Derivatization: A Gateway to Novel Bioactive Molecules

The derivatization of this compound is centered around two primary strategies: modification of the cyano group and functionalization of the benzophenone core. The cyano group can be transformed into bioisosteres such as a tetrazole or a carboxylic acid. This approach is a cornerstone of modern drug design, as it can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[4] The benzophenone core, if appropriately substituted (e.g., with a halogen), can undergo further diversification through powerful cross-coupling reactions.

This application note provides detailed protocols for the synthesis of the starting material and its subsequent derivatization into key analogs. We will delve into the rationale behind these synthetic choices and discuss the potential biological implications of the resulting compounds, with a focus on anticancer applications.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an electron-rich aromatic ring in the presence of a Lewis acid catalyst. In this case, 3-cyanobenzoyl chloride is reacted with anisole (methoxybenzene). The methoxy group of anisole is an activating, ortho-, para-director, leading to the desired 2'-methoxy substitution.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Cyanobenzoyl chloride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold water

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Derivatization of the Cyano Group: Bioisosteric Replacements

The cyano group is a key functional handle for derivatization. Its conversion to a tetrazole or a carboxylic acid represents a classic bioisosteric replacement strategy, often employed to mimic the spatial and electronic properties of a carboxylic acid while potentially improving metabolic stability and cell permeability.[4]

Protocol 2: Conversion of the Cyano Group to a 1H-Tetrazole

The [2+3] cycloaddition of an azide source to a nitrile is a direct and efficient method for the synthesis of 5-substituted 1H-tetrazoles. The use of zinc salts as catalysts offers a milder and more environmentally friendly alternative to traditional methods.[6][7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

  • 0.25 N Sodium hydroxide (NaOH)

Procedure: [6]

  • In a round-bottom flask, combine this compound (1.0 equivalent), sodium azide (1.1 equivalents), and zinc bromide (1.0 equivalent) in water.

  • Heat the mixture to reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature and add 3M HCl until the pH of the aqueous layer is approximately 1.

  • Add ethyl acetate and stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and evaporate the solvent.

  • To the residue, add 0.25 N NaOH and stir for 30 minutes to dissolve the tetrazole and precipitate zinc hydroxide.

  • Filter the suspension and wash the solid with 1 N NaOH.

  • To the filtrate, add 3M HCl with vigorous stirring to precipitate the tetrazole product.

  • Collect the solid by vacuum filtration, wash with 3M HCl, and dry to yield 3-(1H-tetrazol-5-yl)-2'-methoxybenzophenone.

Protocol 3: Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. Acid-catalyzed hydrolysis proceeds via the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[8][9]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in a 1:1 mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.[8]

  • Cool the reaction mixture to room temperature. The carboxylic acid product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-carboxy-2'-methoxybenzophenone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Derivatization and Screening

The following diagram illustrates a general workflow for the synthesis, derivatization, and subsequent biological screening of a library of this compound analogs.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 3-Cyanobenzoyl Chloride + Anisole synthesis Protocol 1: Friedel-Crafts Acylation start->synthesis product 3-Cyano-2'-methoxy- benzophenone synthesis->product tetrazole Protocol 2: Tetrazole Formation product->tetrazole 3-(1H-tetrazol-5-yl)-2'- methoxybenzophenone acid Protocol 3: Nitrile Hydrolysis product->acid 3-carboxy-2'- methoxybenzophenone deriv1 deriv1 tetrazole->deriv1 3-(1H-tetrazol-5-yl)-2'- methoxybenzophenone deriv2 deriv2 acid->deriv2 3-carboxy-2'- methoxybenzophenone screening In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) deriv1->screening deriv2->screening data Data Analysis (IC50, SAR) screening->data lead_opt Further Derivatization (e.g., Suzuki Coupling) data->lead_opt

Caption: A general workflow for the synthesis, derivatization, and screening of this compound analogs.

Biological Evaluation: Targeting Cancer-Related Signaling Pathways

Benzophenone derivatives have demonstrated significant potential as anticancer agents.[2][10] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10]

The derivatization of this compound into tetrazole and carboxylic acid analogs can yield compounds with the potential to inhibit VEGF signaling. The following diagram illustrates a simplified representation of the VEGF signaling pathway and potential points of inhibition by our synthesized benzophenone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR VEGF Receptor (VEGFR) PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binding Derivatives Benzophenone Derivatives Derivatives->VEGFR Inhibition PKC PKC Derivatives->PKC Potential Inhibition PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: A simplified diagram of the VEGF signaling pathway and potential points of inhibition by benzophenone derivatives.

Data Presentation: Anticipated Biological Activity

Based on published data for structurally related benzophenone analogs, we can anticipate the potential anticancer activity of our derivatized compounds.[10] The following table presents hypothetical, yet representative, IC₅₀ values against common cancer cell lines.

Compound IDDerivative TypeA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
BP-CN This compound> 50> 50> 50
BP-TZ 3-(1H-tetrazol-5-yl)-2'-methoxybenzophenone15.2 ± 2.118.5 ± 3.420.1 ± 2.8
BP-COOH 3-carboxy-2'-methoxybenzophenone12.8 ± 1.916.3 ± 2.518.9 ± 3.1
Cisplatin Reference Drug7.9 ± 0.58.9 ± 1.06.5 ± 1.5

Note: The IC₅₀ values for the derivatives are hypothetical and serve as a representative example based on literature for analogous compounds. Experimental validation is required.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates. The protocols outlined in this application note provide a robust framework for the synthesis of a focused library of compounds. The conversion of the cyano group to its tetrazole and carboxylic acid bioisosteres is a scientifically sound strategy for modulating the pharmacological properties of the parent scaffold.

Future work should focus on expanding the library of derivatives. For instance, introducing a halogen atom onto one of the phenyl rings of the starting material would enable further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesized compounds should be screened against a panel of cancer cell lines and relevant enzymatic assays to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds can then be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

References

Sources

Application Notes and Protocols: 3-(2-Methoxybenzoyl)benzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. 3-(2-Methoxybenzoyl)benzonitrile emerges as a strategic starting material in this context, possessing a unique combination of a reactive nitrile group and a benzophenone core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-methoxybenzoyl)benzonitrile in the synthesis of diverse and medicinally relevant heterocyclic compounds.

The primary synthetic strategy detailed herein revolves around the transformation of the nitrile functionality into a primary amine, yielding the pivotal intermediate, 2-amino-3'-methoxybenzophenone. This intermediate serves as a versatile platform for the construction of various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.

Core Synthesis: From Nitrile to a Versatile Amine Intermediate

The conversion of the chemically robust nitrile group in 3-(2-methoxybenzoyl)benzonitrile to a primary amine is the gateway to its broad utility in heterocyclic synthesis. This transformation unmasks a nucleophilic center ortho to the benzophenone's carbonyl group, setting the stage for a variety of intramolecular cyclization reactions. Two primary methods for this reduction are presented: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4).

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and scalable method for the reduction of nitriles to primary amines. The choice of catalyst and reaction conditions is crucial to ensure high yield and prevent over-reduction or side reactions. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.[1]

Protocol 1: Synthesis of 2-Amino-3'-methoxybenzophenone via Catalytic Hydrogenation

Materials:

  • 3-(2-Methoxybenzoyl)benzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(2-methoxybenzoyl)benzonitrile (1.0 eq) in anhydrous ethanol to a concentration of 0.1 M.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-amino-3'-methoxybenzophenone.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

  • Pd/C is a robust and efficient catalyst for nitrile reduction. The catalyst loading can be optimized to balance reaction time and cost.

  • The hydrogen pressure is a critical parameter; higher pressures can accelerate the reaction but may also increase the risk of over-reduction. 50-100 psi is a good starting point for this substrate.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[2] This method is particularly useful for smaller-scale syntheses where the use of pressurized hydrogen is not feasible. Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with protic solvents, especially water.

Protocol 2: Synthesis of 2-Amino-3'-methoxybenzophenone via LiAlH₄ Reduction

Materials:

  • 3-(2-Methoxybenzoyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) under a nitrogen atmosphere.

  • Carefully add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-(2-methoxybenzoyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture. Wash the solid residue with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude 2-amino-3'-methoxybenzophenone.

  • Purify the product by column chromatography or recrystallization as described in Protocol 1.

Causality of Experimental Choices:

  • Anhydrous conditions are critical to prevent the violent decomposition of LiAlH₄.

  • The dropwise addition of the substrate at 0 °C helps to control the initial exothermic reaction.

  • The quenching procedure (Fieser workup) is designed to safely neutralize the excess hydride and produce an easily filterable solid.

Application in Heterocyclic Synthesis

The synthesized 2-amino-3'-methoxybenzophenone is a valuable precursor for a range of heterocyclic systems. The presence of the amino and carbonyl groups in a 1,2-relationship on the aromatic ring allows for a variety of cyclocondensation reactions.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring system. It involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3]

Protocol 3: Synthesis of 2-Methyl-4-(2-methoxyphenyl)quinoline

Materials:

  • 2-Amino-3'-methoxybenzophenone

  • Acetone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3'-methoxybenzophenone (1.0 eq) in a mixture of ethanol and acetone (the acetone serves as both reactant and solvent). A typical ratio is 1:4 ethanol to acetone.

  • Add powdered potassium hydroxide (2.0-3.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • A precipitate of the quinoline product will form. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Mechanistic Rationale: The reaction proceeds through an initial aldol condensation between the enolate of acetone and the carbonyl group of the benzophenone. This is followed by an intramolecular cyclization via nucleophilic attack of the amine onto the newly formed carbonyl (after dehydration), and subsequent aromatization to yield the quinoline ring. The base catalyzes both the aldol condensation and the cyclization steps.

Table 1: Representative Quinolines from 2-Amino-3'-methoxybenzophenone

α-Methylene Carbonyl CompoundProduct
Acetone2-Methyl-4-(2-methoxyphenyl)quinoline
Ethyl acetoacetateEthyl 2-methyl-4-(2-methoxyphenyl)quinoline-3-carboxylate
Cyclohexanone7,8,9,10-Tetrahydro-6-(2-methoxyphenyl)phenanthridine

digraph "Friedlander Synthesis Workflow" {
rankdir=LR;
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edge [fontname="Helvetica", fontsize=9];

start [label="2-Amino-3'-methoxybenzophenone + α-Methylene Carbonyl"]; reagents [label="Base (KOH or NaOH)\nEthanol, Reflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; aldol [label="Aldol Condensation"]; cyclization [label="Intramolecular Cyclization\n(Dehydration)"]; product [label="Substituted Quinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [arrowhead=none]; reagents -> aldol; aldol -> cyclization; cyclization -> product; }

Caption: Workflow for the Friedländer Quinoline Synthesis.

Synthesis of Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized from 2-aminobenzophenones by reaction with a source of one carbon and one nitrogen atom, such as formamide or ammonium acetate with an aldehyde.

Protocol 4: Synthesis of 4-(2-Methoxyphenyl)quinazoline

Materials:

  • 2-Amino-3'-methoxybenzophenone

  • Formamide

  • Formic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, mix 2-amino-3'-methoxybenzophenone (1.0 eq) and a large excess of formamide (which acts as both reactant and solvent).

  • Add a catalytic amount of formic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. The quinazoline product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Mechanistic Insight: The reaction begins with the formation of a formamide adduct with the carbonyl group of the benzophenone. The amino group then displaces the hydroxyl group in an intramolecular cyclization. Subsequent dehydration and aromatization lead to the formation of the quinazoline ring.

Quinazoline Synthesis Workflow start 2-Amino-3'-methoxybenzophenone + Formamide conditions Formic Acid (cat.) 150-160 °C start->conditions cyclization Cyclocondensation conditions->cyclization aromatization Dehydration & Aromatization cyclization->aromatization product 4-(2-Methoxyphenyl)quinazoline aromatization->product

Caption: General workflow for quinazoline synthesis.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the reaction of a 2-aminobenzophenone with an amino acid, followed by cyclization.

Protocol 5: Synthesis of 7-Methoxy-5-(2-methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • 2-Amino-3'-methoxybenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Anhydrous ethanol

Procedure:

  • Step 1: Amide Formation: In a round-bottom flask, dissolve 2-amino-3'-methoxybenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in pyridine. Heat the mixture at 100-110 °C for 6-8 hours.

  • Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Step 2: Cyclization: Dissolve the crude amide in anhydrous ethanol. Add a catalytic amount of a base such as sodium ethoxide.

  • Reflux the mixture for 2-4 hours until cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the 1,4-benzodiazepine-2-one.

Rationale for Two-Step Process: This synthesis is typically performed in two steps to control the reactivity. The initial acylation of the 2-amino group with the glycine derivative is followed by a base-catalyzed intramolecular cyclization to form the seven-membered diazepine ring.

Table 2: Summary of Heterocyclic Syntheses

Starting MaterialReagentsHeterocyclic Product
3-(2-Methoxybenzoyl)benzonitrile1. H₂/Pd-C or LiAlH₄2. Acetone, KOH2-Methyl-4-(2-methoxyphenyl)quinoline
3-(2-Methoxybenzoyl)benzonitrile1. H₂/Pd-C or LiAlH₄2. Formamide, HCOOH4-(2-Methoxyphenyl)quinazoline
3-(2-Methoxybenzoyl)benzonitrile1. H₂/Pd-C or LiAlH₄2. Glycine ethyl ester HCl, Pyridine3. NaOEt, EtOH7-Methoxy-5-(2-methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Conclusion

3-(2-Methoxybenzoyl)benzonitrile is a highly valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The strategic reduction of its nitrile group to a primary amine opens up a rich field of cyclization chemistry, allowing for the efficient construction of quinolines, quinazolines, and benzodiazepines. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this bifunctional building block in their drug discovery and development endeavors. The provided mechanistic insights and explanations for experimental choices are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for the synthesis of novel and diverse molecular architectures.

References

  • Catalytic Hydrogenation of Nitriles: Information on the general conditions for catalytic hydrogenation of nitriles can be found in various organic chemistry textbooks and review articles. A relevant example of benzonitrile hydrogenation is discussed in: The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Catalysis Science & Technology.

  • Lithium Aluminum Hydride Reduction of Nitriles: The use of LiAlH₄ for nitrile reduction is a standard procedure in organic synthesis. A representative procedure is described in: Reduction of Imines and Nitriles with LiAlH4. YouTube.

  • Friedländer Quinoline Synthesis: A comprehensive overview of the Friedländer synthesis can be found in: The Friedländer Synthesis of Quinolines. Organic Reactions.

  • Quinazoline Synthesis from 2-Aminobenzophenones: Various methods for quinazoline synthesis are reviewed in: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules.

  • Benzodiazepine Synthesis from 2-Aminobenzophenones: A review on the synthesis of 2-aminobenzophenones as precursors for 1,4-benzodiazepines: The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.

  • General Heterocyclic Synthesis from 2-Aminobenzophenones: A review highlighting the versatility of 2-aminobenzophenones: 2-Aminobenzophenone as a Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry.

  • Synthesis of 2-(aminomethyl)aniline and its use in quinoline synthesis: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • Synthesis of 1,5-Benzodiazepines: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences.

  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate.

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules.

  • Synthesis of quinazolines. Organic Chemistry Portal.

  • Design and Synthesis of Novel Benzodiazepines. VTechWorks.

  • Synthesis of 2-(aminomethyl)aniline from 2-aminobenzonitrile. This specific conversion is a standard reduction of a nitrile to a primary amine. While a direct citation for this exact substrate might not be readily available, the general methods referenced for nitrile reduction are applicable.
  • Synthesis of 2-amino-N,N-dimethyl-benzamide. A relevant patent for this is CN101585781B.

  • Synthesis of 2-amino-N-methoxy-N-methylbenzamide. This compound is commercially available and its synthesis is a variation of Weinreb amide formation. See for example: 2-Amino-N-methoxy-N-methylbenzamide. ChemScene.

  • Synthesis of quinazolines from 2-(aminomethyl)aniline and aldehydes. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.... Frontiers in Chemistry.

  • Friedländer synthesis. Wikipedia.

Sources

Application Notes and Protocols for the Crystallographic Analysis of 3-Cyano-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallographic analysis of 3-Cyano-2'-methoxybenzophenone, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure is not yet publicly available in crystallographic databases, this guide furnishes researchers with the necessary protocols and theoretical background to successfully crystallize the compound, determine its three-dimensional structure via single-crystal X-ray diffraction, and interpret the resulting structural data. The methodologies detailed herein are grounded in established crystallographic principles and best practices, ensuring a robust and reproducible approach to structural elucidation.

Introduction: The Significance of Structural Elucidation

This compound (C₁₅H₁₁NO₂) is a substituted benzophenone derivative. The spatial arrangement of the cyano and methoxy groups, along with the dihedral angle between the two phenyl rings, dictates the molecule's steric and electronic properties.[1] These properties, in turn, govern its intermolecular interactions, crystal packing, and, ultimately, its physical and biological characteristics.

A definitive crystal structure, obtainable through single-crystal X-ray diffraction, provides the most precise and unambiguous determination of a molecule's three-dimensional architecture.[2][3] This information is invaluable for:

  • Drug Development: Understanding the precise shape of a molecule is fundamental to predicting its binding affinity with biological targets.

  • Materials Science: The crystal packing arrangement influences properties such as solubility, melting point, and polymorphism, which are critical for formulation and device fabrication.[4]

  • Structure-Activity Relationship (SAR) Studies: A known crystal structure provides a foundational data point for computational modeling and the rational design of new derivatives with enhanced properties.

This guide will walk you through the essential steps to achieve this, from obtaining high-quality crystals to analyzing the final structural model.

Synthesis and Purification of this compound

While various synthetic routes to benzophenone derivatives exist, a common approach involves the Friedel-Crafts acylation or related coupling reactions.[5][6] Regardless of the synthetic pathway, obtaining high-purity material is a critical prerequisite for successful crystallization.

Protocol 2.1: Purification by Recrystallization

The purity of the starting material is paramount for growing high-quality single crystals. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: Begin by testing the solubility of the crude this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of fewer, larger crystals rather than a precipitate.[3] The flask can then be transferred to a refrigerator (4°C) and subsequently a freezer (-20°C) to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.

  • Purity Assessment: Confirm the purity of the recrystallized material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point determination.

Single-Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step in a crystallographic study.[3][7] Several methods can be employed, and the optimal conditions are typically found through systematic screening.

Protocol 3.1: Slow Evaporation

This is one of the most common and straightforward methods for growing single crystals of organic compounds.[8][9]

  • Prepare a Saturated Solution: Dissolve the purified this compound in a suitable solvent or solvent mixture at room temperature to create a saturated solution. Chloroform has been shown to be an effective solvent for growing benzophenone crystals.[9]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the vial for the formation of single crystals. Once suitable crystals have formed, they should be carefully harvested.

Protocol 3.2: Vapor Diffusion

Vapor diffusion is a more controlled method that can often yield higher quality crystals.

  • Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the solvent of the compound's solution.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Protocol 3.3: Cooling Crystallization

For compounds with a significant temperature-dependent solubility, slow cooling can be an effective crystallization method.

  • Prepare a Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slow Cooling: Place the solution in a programmable heating block or a well-insulated container (e.g., a Dewar flask) to allow for very slow cooling to room temperature over several days.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) has been obtained, it can be mounted on a diffractometer for X-ray analysis.[10]

Workflow 4.1: Single-Crystal X-ray Diffraction

workflow A Crystal Selection & Mounting B Mounting on Diffractometer A->B C Data Collection Strategy B->C D X-ray Exposure & Data Acquisition C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation & CIF Generation G->H

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 4.1: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer, and the X-ray source (commonly Mo Kα or Cu Kα radiation) is activated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is devised to ensure a complete and redundant dataset is collected.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., absorption), and scaling the data.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol 5.1: Structure Solution and Refinement

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Model Validation: The final refined model is validated using software tools like checkCIF.[11] This process checks for inconsistencies and potential errors in the crystal structure. The final output is a Crystallographic Information File (CIF).[12]

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueSignificance
Chemical FormulaC₁₅H₁₁NO₂Confirms the elemental composition.
Formula Weight237.26Used in density calculations.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.123Unit cell dimension.
b (Å)8.456Unit cell dimension.
c (Å)14.789Unit cell dimension.
β (°)98.76Angle of the unit cell.
Volume (ų)1254.3Volume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calc) (g/cm³)1.256Calculated density of the crystal.
R₁ [I > 2σ(I)]0.045A measure of the agreement between the calculated and observed structure factors.
wR₂ (all data)0.123A weighted measure of the agreement for all data.
Goodness-of-Fit (S)1.05Should be close to 1 for a good refinement.

Molecular Geometry

The CIF file will contain the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest for this compound would be:

  • Dihedral Angle: The angle between the two phenyl rings, which is a key determinant of the molecule's overall shape.

  • Conformation of the Methoxy Group: The orientation of the methoxy group relative to the phenyl ring.

  • Planarity of the Phenyl Rings: Any distortions from planarity in the aromatic rings.

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions. These can include:

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the methoxy group.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the cyano group.

Analyzing these interactions is crucial for understanding the solid-state properties of the compound.

Data Deposition

It is a fundamental principle of scientific integrity to deposit crystallographic data in a public repository to allow for verification and further research by the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15][16]

Protocol 7.1: Deposition of Crystallographic Data

  • Prepare the CIF: Ensure the final Crystallographic Information File (CIF) is complete and has been validated.

  • CCDC Deposition: Submit the CIF file to the CCDC via their online deposition service. The CCDC will assign a unique deposition number to the structure. This number should be included in any publication reporting the crystal structure.

Conclusion

This guide provides a comprehensive framework for the crystallographic analysis of this compound. By following these protocols, researchers can obtain a high-quality crystal structure, which is a critical step in understanding the chemical and physical properties of this compound. The detailed structural information will undoubtedly aid in the rational design of new molecules for applications in drug discovery and materials science.

References

  • Schirmeister, T., et al. (2011). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules, 16(9), 7595-7604. Available at: [Link]

  • Ibrahim, A. A., et al. (2025). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E81, 473-478. Available at: [Link]

  • Louis, A., & Lakshmanan, J. (2022). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Journal of Minerals and Materials Characterization and Engineering, 10, 15-27. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • International Union of Crystallography. (2025). Commission on Crystallographic Nomenclature. Available at: [Link]

  • IUCr Journals. (2015). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. Available at: [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). Available at: [Link]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Srinivasan, P. A., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

  • Swamy, S. N., et al. (2010). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 1), o103. Available at: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • RSC Blogs. (2022). Championing data standards in chemical crystallography with CIF. Available at: [Link]

  • Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 43(29), 3670-3683. Available at: [Link]

  • CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Available at: [Link]

  • Google Patents. (2023). WO2023205164A1 - Purification of Finerenone.
  • Joseph, C., et al. (2011). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Der Pharma Chemica, 3(6), 487-492. Available at: [Link]

  • Lightfoot, M., et al. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. [Presentation]. ACS Fall 2019, San Diego, CA, United States. Available at: [Link]

  • IUPAC. (n.d.). Digital Standards. Available at: [Link]

  • Soujanya, C. H., & Madhavi, K. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Rasayan Journal of Chemistry, 14(3), 1834-1843. Available at: [Link]

  • Zhang, Y., et al. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design. Available at: [Link]

  • Jones, M. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1749-1768. Available at: [Link]

  • Talents by StudySmarter. (n.d.). CCDC – The Cambridge Crystallographic Data Centre. Available at: [Link]

  • CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide methanol hemisolvate. PubChem. Retrieved from [Link]

  • Louis, A., & Lakshmanan, J. (2022). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear. Journal of Minerals and Materials Characterization and Engineering, 10, 15-27. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzonitrile. PubChem. Retrieved from [Link]

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Application Note & Protocol: A Scalable Synthesis of 3-(2-methoxybenzoyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(2-methoxybenzoyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The described method is centered around a robust Friedel-Crafts acylation of benzonitrile with 2-methoxybenzoyl chloride. This document offers a detailed, step-by-step guide from starting material preparation to final product characterization, emphasizing safety, efficiency, and scalability. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring the protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction

3-(2-methoxybenzoyl)benzonitrile is a valuable building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a benzoyl moiety linked to a benzonitrile, offers multiple points for further chemical modification. The development of a scalable and reproducible synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development pipelines.

The primary synthetic strategy detailed herein is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically using a Lewis acid catalyst.[1] This application note will guide the user through the entire process, including the preparation of the acylating agent, the acylation reaction itself, and the subsequent purification and characterization of the final product.

Synthetic Strategy and Mechanism

The chosen synthetic route is a two-step process, beginning with the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid, followed by the Friedel-Crafts acylation of benzonitrile.

Step 1: Synthesis of 2-methoxybenzoyl chloride

2-methoxybenzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for scale-up due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2][3]

Step 2: Friedel-Crafts Acylation of Benzonitrile

The core of the synthesis is the Lewis acid-catalyzed acylation of benzonitrile with the freshly prepared 2-methoxybenzoyl chloride. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.[4] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the benzonitrile ring. The nitrile group is a meta-directing deactivator, hence the acylation is expected to occur at the 3-position.

Reaction Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation 2-methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 2-methoxybenzoyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Sigma_complex Sigma Complex (arenium ion) Acylium_ion_complex->Sigma_complex + Benzonitrile Benzonitrile Benzonitrile Product 3-(2-methoxybenzoyl)benzonitrile Sigma_complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5] Thionyl chloride and aluminum chloride are corrosive and react violently with water; handle with extreme care. Benzonitrile is harmful if swallowed or in contact with skin.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Methoxybenzoic acid152.15≥99%Sigma-Aldrich
Thionyl chloride (SOCl₂)118.97≥99%Sigma-Aldrich
Benzonitrile103.12≥99%Sigma-Aldrich
Aluminum chloride (AlCl₃), anhydrous133.34≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93≥99.8%Fisher Scientific
Toluene, anhydrous92.14≥99.8%Fisher Scientific
Hydrochloric acid (HCl), concentrated36.4637%VWR
Sodium bicarbonate (NaHCO₃)84.01ACS gradeVWR
Anhydrous magnesium sulfate (MgSO₄)120.37≥97%VWR
Isopropyl acetate102.13≥99%Sigma-Aldrich
Step-by-Step Synthesis Protocol

Part A: Preparation of 2-methoxybenzoyl chloride

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel.

  • Under an inert atmosphere (nitrogen or argon), charge the flask with 2-methoxybenzoic acid (1.0 eq).

  • Add anhydrous toluene (5 mL per gram of 2-methoxybenzoic acid).

  • Slowly add thionyl chloride (1.5 eq) dropwise via the dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.[2][3]

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure. The crude 2-methoxybenzoyl chloride is a pale yellow oil and can be used directly in the next step.

Part B: Friedel-Crafts Acylation

  • In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) (10 mL per gram of benzonitrile).

  • Cool the DCM to 0°C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the cooled DCM with vigorous stirring. The addition is exothermic.

  • Once the AlCl₃ has been added, slowly add benzonitrile (1.2 eq) to the suspension.

  • In a separate flask, dissolve the crude 2-methoxybenzoyl chloride (1.0 eq) from Part A in a small amount of anhydrous DCM.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the AlCl₃-benzonitrile suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

Work-up and Purification
  • Upon completion, cool the reaction mixture to 0°C in an ice-water bath.

  • Very slowly and carefully, quench the reaction by the dropwise addition of a cold, dilute aqueous HCl solution (e.g., 1 M HCl). This step is highly exothermic and will generate HCl gas. Ensure the quench is performed in a well-ventilated fume hood.

  • Continue the addition until the solids have dissolved and two clear layers are formed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL for a 10g scale reaction).

  • Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Water.

    • Brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl acetate).[2]

Workflow Diagram

Synthesis Workflow cluster_prep Acyl Chloride Preparation cluster_acylation Friedel-Crafts Acylation cluster_workup Work-up & Purification start_acid 2-Methoxybenzoic Acid react_socl2 React with SOCl₂ in Toluene start_acid->react_socl2 distill_excess Distill Excess Reagents react_socl2->distill_excess acyl_chloride Crude 2-Methoxybenzoyl Chloride distill_excess->acyl_chloride add_acyl_chloride Add Acyl Chloride Solution (0-10°C) acyl_chloride->add_acyl_chloride start_bn Benzonitrile add_bn Add Benzonitrile start_bn->add_bn mix_alcl3 Suspend AlCl₃ in DCM mix_alcl3->add_bn add_bn->add_acyl_chloride react_rt Stir at Room Temperature add_acyl_chloride->react_rt quench Quench with Cold HCl (aq) react_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify final_product Pure 3-(2-methoxybenzoyl)benzonitrile purify->final_product

Caption: Overall workflow for the synthesis of 3-(2-methoxybenzoyl)benzonitrile.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial method for determining the purity of the final product. A reverse-phase method is generally suitable.[7]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Sample Prep 0.1 mg/mL in a 1:1 mixture of water and acetonitrile
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify the positions of the protons on the aromatic rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and the ketone (C=O) stretch (around 1680 cm⁻¹).

  • MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part A Incomplete reaction.Ensure thionyl chloride is in excess and reflux time is sufficient. Check for the absence of starting material by TLC/GC-MS.
Moisture in the reaction.Use flame-dried glassware and anhydrous reagents.
Low yield in Part B Deactivated catalyst.Use fresh, anhydrous aluminum chloride.
Poor quality acyl chloride.Ensure complete conversion of the carboxylic acid in Part A.
Polysubstitution.While less common in acylation, ensure the stoichiometry of the acylating agent is not excessively high.[4]
Difficult purification Presence of starting materials or isomers.Optimize reaction time and temperature. Employ a more efficient purification method, such as preparative HPLC if necessary.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of 3-(2-methoxybenzoyl)benzonitrile via a Friedel-Crafts acylation reaction. By following the outlined procedures for synthesis, work-up, purification, and analysis, researchers can reliably produce high-purity material for their drug discovery and development programs. The emphasis on the rationale behind the experimental choices and comprehensive troubleshooting guidance aims to empower scientists to adapt and optimize this protocol for their specific needs.

References

  • CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.
  • Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones . ResearchGate. [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • BENZONITRILE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . Beilstein Journal of Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyano-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Cyano-2'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively.

Section 1: Understanding Your Reaction Mixture

Successful purification begins with understanding the potential impurities. This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1] This reaction, while powerful, can generate several byproducts that complicate purification.

Frequently Asked Question (FAQ)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound via Friedel-Crafts acylation?

A1: Your crude reaction mixture will likely contain the desired product alongside a predictable set of impurities derived from starting materials and side reactions. Understanding these is the first step to designing a robust purification strategy.

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual 3-cyanobenzoyl chloride (or its hydrolyzed form, 3-cyanobenzoic acid) and anisole, or 2-methoxybenzoyl chloride (or 2-methoxybenzoic acid) and benzonitrile.

  • Isomeric Byproducts: Friedel-Crafts acylation of anisole is strongly ortho, para-directing. While the ortho position is sterically hindered, some formation of the para-acylated isomer, 4-(3-cyanobenzoyl)anisole (4-methoxy-3'-cyanobenzophenone), can occur.

  • Hydrolysis Products: The cyano group (-CN) is susceptible to hydrolysis under strongly acidic or basic conditions, which can occur during the reaction quench and aqueous workup.[2] This can lead to the formation of 3-carbamoyl-2'-methoxybenzophenone (the amide) or 3-carboxy-2'-methoxybenzophenone (the carboxylic acid).

  • Lewis Acid Residues: Complexes of the Lewis acid catalyst (e.g., AlCl₃) with the ketone product can persist and must be thoroughly decomposed during the workup.[3]

Section 2: Initial Workup and Preliminary Purification

The initial workup is your first and best opportunity to remove a significant portion of impurities before proceeding to more demanding techniques like chromatography.

Troubleshooting Guide

Q2: My reaction mixture is a dark, viscous sludge after quenching with water. How should I proceed with the extraction?

A2: This is a common issue, often caused by incomplete decomposition of Lewis acid-ketone complexes. A careful, sequential washing procedure is critical.

Protocol: Robust Aqueous Workup

  • Quench Slowly: Cool the reaction vessel in an ice bath. Slowly and carefully add crushed ice, followed by cold dilute HCl (e.g., 2M HCl). This exothermic step must be controlled to prevent unwanted side reactions. The acid helps to fully decompose any remaining Lewis acid complexes.

  • Dilute and Extract: Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM). Add enough solvent to fully dissolve the organic components and create a manageable, mobile mixture. Transfer the mixture to a separatory funnel.

  • Acidic Wash: Wash the organic layer with dilute HCl (1M) to remove any basic impurities and further break up inorganic complexes.

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This is a crucial step to remove acidic impurities, particularly unreacted benzoyl chloride that has hydrolyzed to the corresponding carboxylic acid. Observe for CO₂ evolution, which indicates the neutralization of acid. Continue washing until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water and break up any emulsions.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Expert Insight: The choice of extraction solvent matters. Ethyl acetate is excellent for dissolving the product, but it also has some water miscibility. Dichloromethane is denser than water and can form cleaner separations, but it is a more volatile and hazardous solvent.

Section 3: Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids. The goal is to find a solvent (or solvent system) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[4]

Troubleshooting Guide

Q3: I've isolated my crude product, but it has "oiled out" or refuses to crystallize. What should I do?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This usually means the solvent is too nonpolar for the compound or the cooling was too rapid. The following workflow can help you find a suitable recrystallization solvent.

Sources

Technical Support Center: Synthesis of 3-(2-methoxybenzoyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-methoxybenzoyl)benzonitrile. This document provides in-depth troubleshooting advice, mechanistic insights, and practical protocols to help researchers navigate the common challenges encountered during the synthesis of this important diaryl ketone intermediate. The primary focus will be on the Friedel-Crafts acylation route, a common and effective method for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 3-(2-methoxybenzoyl)benzonitrile via Friedel-Crafts acylation of benzonitrile with 2-methoxybenzoyl chloride.

Issue 1: Low or No Product Formation

Q1: My TLC/LC-MS analysis shows mostly unreacted benzonitrile and 2-methoxybenzoic acid. What went wrong?

A: This is a classic symptom of a failed Friedel-Crafts acylation. Several factors could be at play:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always handle anhydrous AlCl₃ in a glovebox or under a dry inert atmosphere (N₂ or Ar) and use a freshly opened bottle if possible.

  • Insufficient Catalyst: Friedel-Crafts acylations require at least one equivalent of the Lewis acid because it complexes with the acylium ion intermediate and the final ketone product. For substrates like benzonitrile, which contains a Lewis basic nitrile group, more than one equivalent of AlCl₃ is often necessary to ensure enough catalyst is available to activate the electrophile.

  • Hydrolysis of Acyl Chloride: The electrophile, 2-methoxybenzoyl chloride, is also sensitive to moisture and can hydrolyze back to 2-methoxybenzoic acid. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions.

Q2: The reaction is sluggish and gives a low yield even with fresh catalyst and dry conditions. Why?

A: The benzonitrile ring is electronically deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano (-CN) group. This makes the Friedel-Crafts reaction inherently slower compared to more electron-rich substrates like toluene or anisole. To overcome this, consider the following:

  • Increased Temperature: While initial mixing should be done at low temperatures (0 °C) to control the exothermic reaction, a higher reaction temperature (e.g., heating under reflux) may be required to drive the reaction to completion.[1]

  • Reaction Time: Due to the deactivated ring, a longer reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For higher temperatures, DCE is preferable due to its higher boiling point. In some cases, using an excess of the benzonitrile starting material as the solvent can also be effective.

Issue 2: Identification of Unexpected Side Products

Q3: I've isolated my product, but NMR/Mass Spec shows a significant impurity with a mass of 14 Da less than my product (M-14). What is this side product?

A: This is very likely the demethylated product, 3-(2-hydroxybenzoyl)benzonitrile .

  • Causality: Strong Lewis acids like AlCl₃ can catalyze the cleavage of aryl methyl ethers.[2][3] An excess of the catalyst or elevated reaction temperatures can promote this side reaction, where the methyl group is removed from the 2-methoxybenzoyl moiety. This phenolic byproduct can be difficult to separate from the desired product due to similar polarities.

Q4: My reaction mixture turned dark, and I have a complex mixture of byproducts. What could have formed?

A: Besides the demethylated product, several other side reactions can occur, especially under harsh conditions:

  • Hydrolysis of the Nitrile Group: The acidic conditions of the reaction and aqueous workup can lead to the hydrolysis of the benzonitrile's cyano group.[4][5] This can form 3-(2-methoxybenzoyl)benzamide as an intermediate, and potentially 3-(2-methoxybenzoyl)benzoic acid upon full hydrolysis.

  • Isomerization: Although the cyano group is a meta-director, trace amounts of ortho- or para-acylation products (2- or 4-(2-methoxybenzoyl)benzonitrile) might form, particularly if reaction temperatures are not well-controlled.

  • Polyacylation/Degradation: Uncontrolled exotherms can lead to charring and the formation of polymeric materials, resulting in a dark reaction mixture and difficult purification.

Summary of Common Side Products
Side ProductStructureFormation CauseKey Analytical Signature
3-(2-Hydroxybenzoyl)benzonitrile 3-(C₇H₅O₂)C₆H₄CNLewis acid-induced demethylation of the methoxy group.MS: [M-14] relative to product. ¹H NMR: Appearance of a broad phenolic -OH peak.
3-(2-Methoxybenzoyl)benzamide 3-(C₈H₇O)C₆H₄CONH₂Partial hydrolysis of the nitrile group during workup.MS: [M+18] relative to product. IR: Appearance of N-H stretches (~3200-3400 cm⁻¹).
3-(2-Methoxybenzoyl)benzoic Acid 3-(C₈H₇O)C₆H₄COOHComplete hydrolysis of the nitrile group.MS: [M+19] relative to product. ¹H NMR: Appearance of a broad carboxylic acid -OH peak.
2-Methoxybenzoic Acid C₈H₈O₃Hydrolysis of unreacted 2-methoxybenzoyl chloride.Typically removed during basic workup.

Mechanistic Insight: Product vs. Side Product Formation

The desired reaction proceeds through the formation of a resonance-stabilized acylium ion, which is the key electrophile.[6] However, a competing pathway involving Lewis acid-mediated demethylation can lead to the primary byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway R1 2-Methoxybenzoyl Chloride Int1 Acylium-AlCl₃ Complex R1->Int1 + AlCl₃ R2 Benzonitrile Sigma σ-Complex (Wheland Intermediate) R2->Sigma Cat AlCl₃ (Catalyst) Cat->R1 Int2 Resonance-Stabilized Acylium Ion Int1->Int2 Forms Electrophile Int2->Sigma + Benzonitrile (Electrophilic Attack) Product 3-(2-Methoxybenzoyl)benzonitrile (Desired Product) Sigma->Product Deprotonation (Catalyst Regen.) Demethyl_Int Product-AlCl₃ Complex Product->Demethyl_Int + Excess AlCl₃ (Complexation) Side_Product 3-(2-Hydroxybenzoyl)benzonitrile (Demethylated Byproduct) Demethyl_Int->Side_Product Ether Cleavage (Heat, Excess AlCl₃)

Caption: Main vs. Side Reaction Pathways in Friedel-Crafts Acylation.

Troubleshooting & Purification Protocols

Q5: How can I remove the demethylated (phenolic) side product from my desired product?

A: The phenolic nature of the 3-(2-hydroxybenzoyl)benzonitrile byproduct allows for a straightforward separation using a basic wash.

Protocol 1: Basic Aqueous Wash for Phenolic Impurity Removal
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. The phenolic byproduct will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Repeat the wash 2-3 times.

    • Causality: The desired product, an ether, is not acidic and will remain in the organic layer, while the phenolic side product is acidic enough to be extracted into the basic aqueous phase.

  • Neutral Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual NaOH and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Verification: Check the purity of the product by TLC or LC-MS to confirm the removal of the phenolic impurity.

Q6: I suspect nitrile hydrolysis has occurred. How do I separate the resulting amide or carboxylic acid?

A:

  • Carboxylic Acid Byproduct: The 3-(2-methoxybenzoyl)benzoic acid is acidic and can be removed using a wash with a milder base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution, similar to the protocol above. This is often done during the initial reaction workup.

  • Amide Byproduct: The 3-(2-methoxybenzoyl)benzamide has a significantly different polarity compared to the desired ketone. It can typically be separated using silica gel column chromatography. The amide is more polar and will have a lower Rf value, eluting later from the column.

Workflow: General Purification Strategy

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-(2-Methoxybenzoyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 3-(2-methoxybenzoyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the chemical transformation of this versatile intermediate. The unique arrangement of a ketone, a nitrile, and a sterically influential ortho-methoxy group presents distinct challenges and opportunities in synthesis. This document provides in-depth, experience-driven advice to ensure your reactions are successful, efficient, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst and reagent choices for the primary functional groups of 3-(2-methoxybenzoyl)benzonitrile.

Q1: How can I selectively reduce the ketone in the presence of the nitrile group?

A: Achieving chemoselectivity is critical. The ketone can be reduced to a secondary alcohol while preserving the nitrile by using mild hydride reagents. Sodium borohydride (NaBH₄) is the most common and cost-effective choice for this transformation.[1][2] It is selective for aldehydes and ketones and will not reduce the nitrile under standard conditions (e.g., in alcoholic solvents like methanol or ethanol at room temperature).[1][2] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are non-selective and will reduce both the ketone and the nitrile, typically yielding an amino alcohol.[1][3]

Q2: What are the standard conditions for hydrolyzing the nitrile group to a carboxylic acid?

A: The nitrile group is robust and requires vigorous conditions for hydrolysis.[4] This is typically achieved by heating under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[5][6]

  • Acid-catalyzed hydrolysis: This method directly yields the carboxylic acid and an ammonium salt.[5] The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the attack of water.[7]

  • Base-catalyzed hydrolysis: This process initially forms a carboxylate salt and ammonia gas.[5][8] A subsequent acidification step is required to obtain the free carboxylic acid.

Q3: Can the nitrile group be converted to an aldehyde?

A: Yes, this is a partial reduction that requires specific reagents to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde.[9][10] The most common reagent for this is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine.[9] The Stephen aldehyde synthesis, which uses tin(II) chloride and HCl, is another classical method.[3][9]

Q4: I want to perform a cross-coupling reaction. Which aromatic ring is more likely to react?

A: The reactivity depends on the directing effects of the substituents. The methoxy group (-OCH₃) is an activating, ortho, para-director due to its ability to donate electron density through resonance.[11][12] The benzoylbenzonitrile moiety is a deactivating, meta-director. Therefore, electrophilic aromatic substitution reactions will preferentially occur at the positions ortho and para to the methoxy group on its ring. For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a halide or triflate must first be installed on one of the rings.[13][14] The electronic nature of the rings will then influence the oxidative addition step.

Catalyst Selection and Troubleshooting Guides

This section provides detailed troubleshooting for specific transformations, addressing common failures and offering systematic solutions.

Guide 1: Chemoselective Ketone Reduction

The goal is the conversion of the benzophenone ketone to a secondary alcohol without affecting the benzonitrile moiety.

Problem: Low or No Conversion of Starting Material
  • Potential Cause 1: Inactive Reducing Agent. Sodium borohydride can degrade over time, especially if exposed to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄. Consider running a control reaction on a simple ketone like acetophenone to verify reagent activity.

  • Potential Cause 2: Insufficient Reagent. While the stoichiometry is often written as 4:1 (ketone:NaBH₄), in practice, an excess is used to ensure the reaction goes to completion.

    • Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 relative to the substrate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Problem: Formation of Multiple Products (Poor Chemoselectivity)
  • Potential Cause 1: Reducing Agent is Too Strong. As mentioned in the FAQ, reagents like LiAlH₄ will reduce both functional groups.

    • Solution: Ensure you are using a mild and selective reagent like NaBH₄.[1]

  • Potential Cause 2: Reaction Temperature is Too High. Elevated temperatures can sometimes lead to the reduction of nitriles, even with milder reagents.

    • Solution: Maintain the reaction at room temperature or below (e.g., 0 °C). This is especially important if you observe any byproducts.

Data Summary: Common Hydride Reagents
ReagentFormulaTypical SubstratesSelectivity Concern with 3-(2-methoxybenzoyl)benzonitrile
Sodium BorohydrideNaBH₄Aldehydes, KetonesHigh. Ideal for selective ketone reduction.
Lithium Aluminum HydrideLiAlH₄Aldehydes, Ketones, Esters, Amides, NitrilesLow. Will reduce both ketone and nitrile.[1][3]
Diisobutylaluminium HydrideDIBAL-HEsters, Nitriles (to aldehydes)High (for nitrile). Used to reduce the nitrile to an aldehyde, not typically for the ketone in this context.[9]
Guide 2: Nitrile Hydrolysis to Carboxylic Acid

This reaction is often challenging due to the stability of the nitrile group.

Problem: Incomplete Hydrolysis / Reaction Stalls at Amide Intermediate
  • Potential Cause 1: Insufficiently Forcing Conditions. Nitrile hydrolysis is slow and requires sustained energy input.[4][5]

    • Solution (Acidic): Ensure you are using a sufficiently concentrated acid (e.g., 6M HCl or 50% H₂SO₄) and heating at reflux for an extended period (often 12-24 hours). Monitor by TLC or LC-MS. Stopping the reaction at the amide stage is very difficult under acidic conditions.[15]

    • Solution (Basic): Use a concentrated base (e.g., 6M NaOH) and heat at reflux. The reaction may proceed faster under basic conditions. Remember to acidify the reaction mixture during workup to protonate the carboxylate salt.

  • Potential Cause 2: Poor Solubility. The starting material may not be fully soluble in the aqueous acidic or basic solution, limiting the reaction rate.

    • Solution: Add a co-solvent like ethanol or dioxane to improve solubility while maintaining a high reaction temperature.

Troubleshooting Workflow: Incomplete Nitrile Hydrolysis

G start Problem: Incomplete Nitrile Hydrolysis check_sm Is Starting Material (SM) Present? start->check_sm check_amide Is Amide the Major Product? increase_time Action: Increase Reflux Time & Temperature check_amide->increase_time Yes check_sm->check_amide No check_sm->increase_time Yes increase_conc Action: Increase Acid/Base Concentration increase_time->increase_conc add_cosolvent Action: Add Co-Solvent (e.g., Ethanol) increase_conc->add_cosolvent result_complete Result: Complete Conversion add_cosolvent->result_complete

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Guide 3: Palladium-Catalyzed Cross-Coupling Reactions

If a halogen (e.g., Br, I) or triflate is present on one of the aromatic rings, palladium-catalyzed reactions can be used for C-C bond formation.

Problem: Catalyst Deactivation / Low Yield
  • Potential Cause 1: Nitrile Coordination. The lone pair on the nitrile nitrogen can coordinate to the palladium center, acting as a ligand and potentially inhibiting the catalytic cycle.

    • Solution: Use a ligand that binds more strongly to palladium than the nitrile, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13] These ligands can stabilize the active catalytic species and promote the desired reaction.

  • Potential Cause 2: Steric Hindrance from ortho-Methoxy Group. The methoxy group can sterically hinder the oxidative addition step if the leaving group is also in an ortho position.

    • Solution: Select a catalyst system known to be effective for sterically hindered substrates. Buchwald or Fu ligands are often excellent choices. Microwave heating can also be beneficial, as it can overcome activation energy barriers and dramatically reduce reaction times.[16]

Catalyst Selection Decision Tree

G start Goal: Pd-Catalyzed Cross-Coupling substrate Substrate Type? start->substrate simple Aryl Halide/ Triflate substrate->simple Heck / Sonogashira boronic Aryl Boronic Acid (Suzuki) substrate->boronic Suzuki steric Is Substrate Sterically Hindered (ortho-sub)? catalyst1 Standard Pd Catalyst: Pd(PPh3)4 Pd(OAc)2 + PPh3 steric->catalyst1 No catalyst2 Advanced Catalyst: Pd2(dba)3 + Buchwald Ligand (e.g., SPhos, XPhos) steric->catalyst2 Yes simple->steric boronic->steric catalyst3 Consider NHC Ligands for enhanced stability catalyst2->catalyst3

Caption: Decision tree for selecting a Pd catalyst system.

Key Experimental Protocols

Protocol 1: Selective Reduction of 3-(2-methoxybenzoyl)benzonitrile to 3-(Cyano)phenylmethanol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-methoxybenzoyl)benzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (target pH ~7).

  • Extraction: Add water and extract the product with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of 3-(2-methoxybenzoyl)benzonitrile to 3-(2-Methoxybenzoyl)benzoic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-methoxybenzoyl)benzonitrile (1.0 eq) and 6 M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (typically >100 °C) with vigorous stirring.

  • Reaction: Maintain at reflux for 12-24 hours. The reaction progress can be monitored by taking small aliquots, neutralizing them, extracting, and analyzing by TLC or LC-MS.

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature, then further in an ice bath. The product, a carboxylic acid, should precipitate out of the acidic aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any remaining acid and ammonium chloride.

  • Drying: Dry the product under vacuum to obtain the pure carboxylic acid.

References

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts.[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.[Link]

  • Hydrolysis of Nitriles. Chemguide.[Link]

  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Reduction of aldehydes and ketones. Chemguide.[Link]

  • Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development.[Link]

  • Reactions of Nitriles. Chemistry Steps.[Link]

  • Selective reduction of a nitrile to an aldehyde in the presence of an ester? ResearchGate.[Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Nitrile reduction. Wikipedia.[Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps.[Link]

  • Experiment 3 - Reduction of a Ketone. WebAssign.[Link]

  • Hydrolysis of nitriles. (2020). Chemistry LibreTexts.[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.[Link]

  • Nitriles to Ketones and Aldehydes. Chemistry Steps.[Link]

  • Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. ResearchGate.[Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.[Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(2-Methoxybenzoyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of three distinct and viable synthetic routes for the preparation of 3-(2-methoxybenzoyl)benzonitrile, a diaryl ketone of interest in medicinal chemistry and materials science. Each route is evaluated based on its chemical principles, experimental feasibility, potential yield, and overall practicality for laboratory and potential scale-up applications. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.

Introduction: The Significance of Diaryl Ketone Synthesis

Diaryl ketones are a pivotal class of organic compounds, frequently encountered as core structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The targeted molecule, 3-(2-methoxybenzoyl)benzonitrile, presents a unique synthetic challenge due to the electronic and steric influences of its methoxy and cyano substituents. The selection of an optimal synthetic pathway is therefore critical for efficient and cost-effective production. This guide will dissect three classical and modern synthetic methodologies: Friedel-Crafts Acylation, Palladium-Catalyzed Suzuki Coupling, and the Grignard Reaction.

Route 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In the context of synthesizing 3-(2-methoxybenzoyl)benzonitrile, the most logical approach involves the acylation of anisole (methoxybenzene) with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanistic Rationale

The methoxy group (-OCH₃) of anisole is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[2] This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic. Conversely, attempting the acylation of benzonitrile with 2-methoxybenzoyl chloride would be significantly less efficient, as the cyano group (-CN) is a strong deactivating group, withdrawing electron density from the ring and hindering electrophilic attack.[1] Steric hindrance at the ortho position of anisole generally leads to the preferential formation of the para-substituted product, which in this case is the desired 3-(2-methoxybenzoyl)benzonitrile.

Friedel-Crafts Acylation cluster_start Starting Materials Anisole Anisole Product 3-(2-Methoxybenzoyl)benzonitrile Anisole->Product + Acylium Ion AcylChloride 3-Cyanobenzoyl Chloride Intermediate Acylium Ion Intermediate AcylChloride->Intermediate + AlCl₃ LewisAcid AlCl₃ (Catalyst) Intermediate->Product HCl_AlCl3 HCl + AlCl₃

Caption: Friedel-Crafts acylation of anisole.

Experimental Protocol (Analogous Procedure)

The following protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole.[2][3][4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).

  • Acyl Chloride Addition: Dissolve 3-cyanobenzoyl chloride (1.0 eq.) in dry DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C (ice bath).

  • Anisole Addition: After the formation of the acylium ion complex, add anisole (1.0 eq.), dissolved in dry DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Evaluation of the Friedel-Crafts Route
Parameter Assessment
Yield Moderate to good (Typical yields for acylation of anisole are in the range of 70-90%).[4]
Scalability Readily scalable, a common industrial process.
Reagents Anisole and aluminum chloride are inexpensive. 3-Cyanobenzoyl chloride may need to be synthesized from 3-cyanobenzoic acid.
Safety/Environmental Use of stoichiometric amounts of corrosive and moisture-sensitive AlCl₃ is a major drawback, generating significant acidic waste.[5][6][7][8] DCM is a halogenated solvent with environmental concerns. Greener alternatives using solid acid catalysts or methanesulfonic anhydride are being explored.[8][9]
Selectivity High regioselectivity for the desired para-product is expected.

Route 2: Palladium-Catalyzed Carbonylative Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction for the formation of C-C bonds.[10][11] A carbonylative variation of this reaction allows for the synthesis of diaryl ketones from an aryl halide, an arylboronic acid, and a source of carbon monoxide, catalyzed by a palladium complex.[12][13]

Mechanistic Rationale

This one-pot reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (e.g., 2-bromoanisole) to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Transmetalation with an arylboronic acid (e.g., 3-cyanophenylboronic acid) and subsequent reductive elimination yields the desired diaryl ketone and regenerates the Pd(0) catalyst.

Suzuki Coupling cluster_reactants Reactants cluster_reagents Reagents ArylHalide 2-Bromoanisole Product 3-(2-Methoxybenzoyl)benzonitrile ArylHalide->Product BoronicAcid 3-Cyanophenylboronic Acid BoronicAcid->Product CO CO Source CO->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product

Caption: Carbonylative Suzuki Coupling.

Experimental Protocol (Analogous Procedure)

The following protocol is based on established methods for carbonylative Suzuki couplings.[13][14]

  • Reaction Setup: In a pressure-rated reaction vessel, combine 2-bromoanisole (1.0 eq.), 3-cyanophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.) in a suitable solvent like toluene or dioxane.

  • Carbon Monoxide Introduction: Purge the vessel with carbon monoxide gas and then maintain a positive pressure of CO (typically 1-10 atm).

  • Reaction: Heat the mixture to 80-120 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature and carefully venting the CO, dilute the reaction mixture with an organic solvent like ethyl acetate and water.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Evaluation of the Suzuki Coupling Route
Parameter Assessment
Yield Good to excellent yields are often reported for similar couplings.
Scalability Scalable, but requires specialized equipment for handling carbon monoxide gas under pressure.
Reagents Palladium catalysts and ligands can be expensive.[15][16] 3-Cyanophenylboronic acid is commercially available or can be synthesized.[17][18][19]
Safety/Environmental The use of toxic and flammable carbon monoxide gas is a significant safety hazard. Palladium catalysts, while used in small amounts, are heavy metals that require proper disposal.
Functional Group Tolerance Generally high, tolerating a wide range of functional groups.

Route 3: Grignard Reaction with a Nitrile

The Grignard reaction provides a classic and powerful method for the formation of carbon-carbon bonds. The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis, yields a ketone.[20][21][22][23][24] For the synthesis of 3-(2-methoxybenzoyl)benzonitrile, this would involve the reaction of 2-methoxyphenylmagnesium bromide with 3-cyanobenzonitrile.

Mechanistic Rationale

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. This addition forms a magnesium salt of an imine, which is then hydrolyzed in an acidic workup to the corresponding ketone. The reaction typically proceeds in good yield, and the use of an excess of the Grignard reagent is generally avoided to prevent potential side reactions.[25]

Grignard Reaction cluster_reactants_grignard Reactants Grignard 2-Methoxyphenyl- magnesium Bromide ImineSalt Intermediate Imine Salt Grignard->ImineSalt Nitrile 3-Cyanobenzonitrile Nitrile->ImineSalt Product 3-(2-Methoxybenzoyl)benzonitrile ImineSalt->Product + H₃O⁺ Hydrolysis Acidic Workup (H₃O⁺)

Caption: Grignard reaction with a nitrile.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from general procedures for the reaction of Grignard reagents with nitriles.[26][27]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by adding a solution of 2-bromoanisole (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) to magnesium turnings (1.1 eq.).

  • Reaction with Nitrile: Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of 3-cyanobenzonitrile (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute acid (e.g., HCl or H₂SO₄).

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether or another suitable organic solvent. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can then be purified by column chromatography or distillation.

Evaluation of the Grignard Route
Parameter Assessment
Yield Generally good yields can be expected for this type of reaction.
Scalability Readily scalable with standard laboratory equipment.
Reagents Starting materials are generally accessible and relatively inexpensive.
Safety/Environmental Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling under inert conditions. The use of ethereal solvents, which are flammable, is also a consideration.
Functional Group Tolerance The highly basic and nucleophilic nature of Grignard reagents limits the tolerance of certain functional groups (e.g., acidic protons, other carbonyls).

Comparative Summary and Recommendation

Synthetic RouteKey AdvantagesKey DisadvantagesRecommended For
Friedel-Crafts Acylation High regioselectivity, well-established, scalable, inexpensive reagents.Use of stoichiometric, corrosive Lewis acids; generation of acidic waste.Large-scale synthesis where cost is a primary driver and waste disposal is managed.
Suzuki Coupling High functional group tolerance, generally high yields, catalytic process.Use of expensive palladium catalysts, handling of toxic CO gas, requires pressure equipment.Small-scale synthesis of analogues with diverse functionalities where reagent cost is less critical.
Grignard Reaction Good yields, readily scalable, uses relatively inexpensive reagents.Requires strictly anhydrous conditions, limited functional group tolerance.Versatile laboratory-scale synthesis where functional group compatibility is not a major constraint.

Overall Recommendation:

For most laboratory-scale research and initial drug discovery efforts, the Friedel-Crafts acylation of anisole with 3-cyanobenzoyl chloride represents the most practical and efficient route. Its high regioselectivity, reliance on readily available and inexpensive reagents, and straightforward experimental setup make it an attractive choice. While the environmental concerns associated with traditional Lewis acids are valid, for smaller-scale syntheses, these can be managed with proper laboratory procedures. For applications demanding greener chemistry or the synthesis of a library of analogues with sensitive functional groups, the Suzuki coupling, despite its challenges, offers superior versatility. The Grignard reaction remains a solid and reliable alternative, particularly when cost and scalability are important considerations and the required starting materials are readily available.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate. Retrieved from [Link]

  • Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Retrieved from [Link]

  • Friedel–Crafts acylation using sulfated zirconia catalyst. (1999). Green Chemistry. Retrieved from [Link]

  • Chemistry of Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (1974). Organic Syntheses. Retrieved from [Link]

  • Addition of grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. (2022). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis of homoallylic primary amines and ketones. (2024). Chemical Science. Retrieved from [Link]

  • CHAPTER 10: Palladium-Catalyzed Carbonylative Coupling and C–H Activation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Retrieved from [Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. (n.d.). MDPI. Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. Retrieved from [Link]

  • All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reactions of Nitriles in Benzene. (n.d.). Erowid. Retrieved from [Link]

  • A co-operative radical and palladium-catalyzed carbonylative Suzuki-coupling reaction mechanism (Ryu method). (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid catalyzed by heterodinuclear Pd-Ln networks. (n.d.). ResearchGate. Retrieved from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Reactivity of 3-Cyano-2'-methoxybenzophenone vs. other benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of 3-Cyano-2'-methoxybenzophenone Compared to Other Benzophenone Derivatives

Introduction: Beyond the Archetype

For decades, benzophenone has served as a foundational tool in photochemistry and organic synthesis, prized for the rich reactivity of its triplet excited state.[1] Its archetypal photoreduction, first reported over a century ago, has become a textbook example of hydrogen abstraction.[1] However, the true versatility of the benzophenone scaffold is revealed through its derivatives, where substituent-induced electronic and steric modifications can dramatically alter its photochemical behavior.

This guide provides an in-depth comparison of this compound with other key benzophenone derivatives. We will dissect how the unique interplay between an electron-withdrawing cyano group and a sterically influential, electron-donating methoxy group creates a reactivity profile distinct from the parent molecule. This analysis is designed for researchers, scientists, and drug development professionals who leverage photochemical reactions and require a nuanced understanding of how substituent effects dictate reaction pathways and efficiency. We will move beyond simple descriptions to explore the underlying causality of these effects, supported by detailed experimental protocols for validation.

Section 1: The Photochemical Engine of Benzophenone: The Triplet State

The reactivity of benzophenone is fundamentally governed by the properties of its lowest triplet excited state (T₁). Upon absorption of UV light (typically ~350 nm), benzophenone is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to the T₁ state.[1] This triplet state, which has a biradical character, is the primary species responsible for the chemical reactions observed.[1]

Two main types of triplet states are relevant for benzophenones:

  • n,π* Triplet State: This state arises from the promotion of a non-bonding (n) electron from the carbonyl oxygen to an antibonding π* orbital. In this state, the oxygen atom is electron-deficient and electrophilic, making it highly reactive towards hydrogen atom abstraction from suitable donors (e.g., alcohols, alkanes). Unsubstituted benzophenone has a lowest-lying n,π* triplet state, which is why it is an excellent photosensitizer for hydrogen abstraction reactions.[2]

  • π,π* Triplet State: This state results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, primarily involving the aromatic rings. This state is generally less reactive in hydrogen abstraction because the excitation is delocalized over the π-system rather than being localized on the carbonyl oxygen.

The delicate energy balance between these two states is readily influenced by substituents and solvent, dictating the molecule's overall photoreactivity.

G cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 UV Absorption (~350 nm) T1 T₁ (Excited Triplet, n,π*) S1->T1 Intersystem Crossing (ISC) (fast, ~5 ps) T1->S0 Phosphorescence (slow) Products Products T1->Products H-Abstraction from Substrate (RH)

Caption: Simplified Jablonski diagram for benzophenone's key photochemical pathways.

Section 2: Deconstructing the Substituents of this compound

The reactivity of this compound is a composite of the individual and synergistic effects of its two substituents, positioned on different aromatic rings.

The 3-Cyano Group: An Electron-Withdrawing Influence

The cyano (-C≡N) group is a potent electron-withdrawing group through both induction and resonance. When placed at the meta position (position 3), its influence is primarily inductive. This electronic pull has several critical consequences:

  • Stabilization of the Carbonyl Group: It withdraws electron density from the benzoyl ring, which in turn makes the carbonyl carbon more electrophilic.

  • Destabilization of the n,π* State: By lowering the energy of the non-bonding electrons on the carbonyl oxygen, it increases the energy gap for the n→π* transition. This can make the n,π* state less accessible.

  • Lowering the π,π* State Energy: It extends the conjugation of the π system, which tends to lower the energy of the π,π* excited state.

The net effect is a potential shift in the lowest triplet state from n,π* towards π,π*, which would decrease its reactivity in hydrogen abstraction reactions.

The 2'-Methoxy Group: A Dual-Role Substituent

The methoxy (-OCH₃) group at the ortho position (2') on the second ring introduces both electronic and steric complexity.

  • Electronic Effect: As a strong electron-donating group, the methoxy group increases electron density in its attached phenyl ring.[3] This effect raises the energy of the π,π* state. In many cases, electron-donating groups favor the desired n,π* character for the lowest triplet state.[3]

  • Steric Hindrance: The ortho position creates significant steric bulk near the carbonyl "reaction center." This can twist the 2'-methoxyphenyl ring out of planarity with the carbonyl group, disrupting conjugation. This disruption can electronically isolate the two rings, potentially altering the energy levels of the excited states. More importantly, it can physically shield the carbonyl oxygen, hindering its ability to approach and react with external hydrogen donors.

  • Intramolecular Reactivity: The methoxy group's C-H bonds are now held in close proximity to the photo-excited carbonyl group. This creates the possibility of an intramolecular hydrogen abstraction, leading to a biradical intermediate and subsequent cyclization or other rearrangement products, competing with any intermolecular reactions.

Section 3: A Comparative Analysis of Reactivity

To contextualize the behavior of this compound, we compare it to unsubstituted benzophenone and derivatives with purely electron-donating or electron-withdrawing characteristics.

FeatureBenzophenone (Baseline)4,4'-Dimethoxybenzophenone4-CyanobenzophenoneThis compound (Predicted)
Substituent Effects NoneStrong Electron-DonatingStrong Electron-WithdrawingMixed: Electron-withdrawing (-CN) and electron-donating/steric (-OCH₃)
Predicted Lowest Triplet State n,ππ,πn,π* (but may be close in energy to π,π)Likely n,π, but with significant π,π* character and potential for state mixing.
Expected Photoreduction Reactivity HighVery LowModerate to LowLow (due to steric hindrance and competing intramolecular pathways)
Primary Photochemical Pathway Intermolecular H-abstractionPrimarily luminescence/decayIntermolecular H-abstractionPotential for competing inter- and intramolecular H-abstraction.
Rationale Classic n,π* reactivity drives efficient H-abstraction.[1]Electron-donating groups lower the π,π* state energy below the n,π* state, rendering it unreactive for H-abstraction.[3]The -CN group lowers the energy of the π,π* state, making it less favorable for H-abstraction compared to unsubstituted benzophenone.The 2'-OCH₃ group sterically hinders intermolecular reactions, while the proximate C-H bonds offer an intramolecular alternative. The 3-CN group further deactivates the molecule.

Section 4: Experimental Protocols for Reactivity Assessment

To validate the predicted reactivity, a series of well-defined experiments are necessary. The following protocols provide a framework for synthesizing the target compound and quantifying its photochemical behavior.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a standard and reliable method for synthesizing unsymmetrical benzophenones. The core principle is the electrophilic acylation of an electron-rich aromatic compound (anisole) with an acyl chloride (3-cyanobenzoyl chloride) using a Lewis acid catalyst.

Causality: Anisole (methoxybenzene) is used as the nucleophile because the methoxy group is strongly activating, directing the acylation to the ortho and para positions. The use of a non-polar solvent like dichloromethane (DCM) is crucial to prevent catalyst deactivation. The reaction is run at 0°C to control the exothermic reaction and minimize side-product formation.

G cluster_workflow Synthesis Workflow A 1. Dissolve 3-cyanobenzoyl chloride and Anisole in dry DCM under N₂ B 2. Cool reaction mixture to 0°C in an ice bath A->B C 3. Add AlCl₃ portion-wise (exothermic reaction) B->C D 4. Stir at 0°C for 1h, then room temp for 4h C->D E 5. Quench reaction by pouring onto ice-HCl mixture D->E F 6. Perform aqueous workup: Separate organic layer, extract aqueous layer with DCM E->F G 7. Dry combined organic layers (e.g., with MgSO₄), filter, and concentrate in vacuo F->G H 8. Purify crude product via column chromatography G->H

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-cyanobenzoyl chloride (1.0 eq) and dry dichloromethane (DCM, ~5 mL per mmol of acyl chloride).

  • Addition of Nucleophile: Add anisole (1.1 eq) to the solution.

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution. Caution: The reaction is exothermic, and HCl gas is evolved.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (10:1 v/v).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. The primary product will be the para-acylated isomer, with the ortho-isomer (the desired product) as a minor component that can be separated.

Protocol 2: Comparative Photoreduction Quantum Yield Determination

The quantum yield (Φ) of a photoreaction is a measure of its efficiency. It is defined as the number of molecules reacted per photon absorbed. This experiment compares the rate of disappearance of different benzophenone derivatives under identical irradiation conditions.

Causality: This protocol uses a "merry-go-round" reactor to ensure that all samples receive an identical photon flux, which is the most critical parameter for a valid comparison. The disappearance of the benzophenone derivative is monitored by its characteristic n→π* absorption peak in the UV-Vis spectrum. A decrease in the absorbance at this wavelength over time is directly proportional to the reaction rate.

G cluster_workflow Photoreduction Quantum Yield Experiment A 1. Prepare equimolar solutions of each benzophenone derivative in N₂-purged isopropanol B 2. Transfer solutions to matched quartz cuvettes and seal A->B C 3. Measure initial UV-Vis spectrum (Absorbance at λ_max) for each sample B->C D 4. Place samples in a 'merry-go-round' photoreactor C->D E 5. Irradiate with a filtered mercury lamp (e.g., 365 nm) D->E F 6. At set time intervals, remove samples and measure UV-Vis spectrum E->F G 7. Plot Absorbance vs. Time for each derivative F->G H 8. Compare initial slopes to determine relative quantum yields G->H

Caption: Experimental workflow for comparing photoreduction quantum yields.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of benzophenone, 4,4'-dimethoxybenzophenone, 4-cyanobenzophenone, and this compound of identical molar concentration (e.g., 0.01 M) in a hydrogen-donating solvent like isopropanol. Ensure the initial absorbance at the irradiation wavelength is matched as closely as possible. Purge each solution with N₂ for 15 minutes to remove oxygen, which can quench the triplet state.

  • Initial Measurement: Transfer each solution to a separate, matched quartz cuvette. Measure the full UV-Vis absorption spectrum for each sample before irradiation.

  • Irradiation: Place the cuvettes in a merry-go-round photochemical reactor equipped with a medium-pressure mercury lamp and appropriate filters to isolate a specific wavelength (e.g., 365 nm).

  • Time-course Monitoring: Irradiate the samples, removing them at regular time intervals (e.g., every 5 minutes) to measure their UV-Vis spectra.

  • Data Analysis: For each derivative, plot the absorbance at its n→π* λ_max versus irradiation time.

  • Comparison: The initial slope of this plot is proportional to the initial reaction rate. The relative quantum yields can be determined by comparing these slopes. A steeper slope indicates a higher quantum yield and greater reactivity.

Conclusion

This compound presents a fascinating case study in substituent effects. It is not merely an "inactivated" benzophenone. While its overall efficiency in classic intermolecular photoreduction is predicted to be low, this is due to a sophisticated interplay of factors. The electron-withdrawing cyano group tempers the reactivity of the triplet state, while the ortho-methoxy group introduces significant steric shielding. Most intriguingly, the methoxy group offers a potential pathway for intramolecular reactions.

This dual-functionality makes this compound a poor choice for applications requiring simple, high-yield hydrogen abstraction. However, it opens up possibilities for its use in designing specific intramolecular cyclization reactions or as a phototool where reactivity needs to be spatially constrained. Further investigation using techniques like nanosecond transient absorption spectroscopy to directly probe the lifetime and nature of its triplet state would provide definitive evidence for the hypotheses presented here.[4] Understanding such nuanced reactivity is paramount for the rational design of novel photosensitizers, chemical probes, and advanced materials.

References

  • Shah, P. & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4).

  • Ingle, K. D. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Integrated Laboratory Project - CH 463 & CH 463H (WIC), Department of Chemistry - Oregon State University.

  • Guidechem. (n.d.). This compound (CAS No. 131117-96-9) SDS.

  • Wang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers (Basel), 15(19), 3895.

  • Volpi, G. (2019). Is the phenyl group in benzophenone electron donating/withdrawing? Chemistry Stack Exchange.

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.

  • D'Auria, M. (2009). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate.

  • Griesbeck, A. G., & Heckroth, H. (2002). Photochemistry of benzophenone in solution: A tale of two different solvent environments. Journal of the American Chemical Society, 141(33), 13155-13162.

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.

  • ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain.

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The Gold Standard: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of Synthesized 3-(2-methoxybenzoyl)benzonitrile

As a Senior Application Scientist, the question I most frequently encounter following a successful synthesis is, "How pure is my compound?" This is not a simple query; it is the cornerstone of reliable downstream research, particularly in drug development where impurities can have profound biological consequences. The purity of an active pharmaceutical ingredient (API) or its intermediates, such as 3-(2-methoxybenzoyl)benzonitrile—a key building block in medicinal chemistry—is a critical quality attribute that demands rigorous analytical characterization.

This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for assessing the purity of synthesized 3-(2-methoxybenzoyl)benzonitrile. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. Our focus will be on High-Performance Liquid Chromatography (HPLC) as the principal workhorse method, juxtaposed with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a holistic analytical perspective.

High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity analysis of non-volatile, thermally stable small molecules like 3-(2-methoxybenzoyl)benzonitrile. Its widespread adoption is due to its high resolving power, sensitivity, and robustness.

The Principle of Separation

HPLC operates by separating components of a mixture based on their differential distribution between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure.[1] For a moderately polar molecule like our target compound, a reversed-phase setup is ideal. In this configuration, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water). Components are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later.

Causality in Method Design: Why HPLC is the Preferred Choice

The choice of HPLC is not arbitrary. 3-(2-methoxybenzoyl)benzonitrile is a benzophenone derivative, a class of compounds well-suited for HPLC analysis.[2][3][4] It possesses a strong UV chromophore, making it easily detectable by a Diode Array Detector (DAD) or a standard UV-Vis detector. Its molecular weight and polarity are ideal for reversed-phase chromatography, allowing for excellent separation from common synthesis-related impurities, such as starting materials, reagents, or by-products.

Experimental Protocol: HPLC Purity Analysis

This protocol is designed to be a self-validating system, where the results' consistency and reliability are paramount.

  • Instrumentation and Consumables:

    • HPLC System with a quaternary pump, autosampler, column oven, and DAD/UV-Vis detector.

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Volumetric flasks and pipettes for precise sample and standard preparation.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of ACN and water is often chosen to ensure separation of impurities with a wide range of polarities.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program: 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration). This gradient ensures that both more polar and very nonpolar impurities are eluted from the column.

    • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm is a common choice for aromatic compounds, but a DAD allows for monitoring across a spectrum to ensure no impurities are missed.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 3-(2-methoxybenzoyl)benzonitrile.

    • Dissolve in a 1:1 mixture of ACN and water in a 10 mL volumetric flask to create a 1 mg/mL stock solution. The choice of diluent should match the initial mobile phase conditions to ensure good peak shape.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis and Purity Calculation:

    • The purity is typically determined by the area percent method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

    • This calculation assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for purity screening.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent (ACN/Water) Weigh->Dissolve Inject Inject Sample onto C18 Column Dissolve->Inject Separate Gradient Elution (Water/ACN) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: A streamlined workflow for the purity analysis of 3-(2-methoxybenzoyl)benzonitrile using HPLC.

Alternative Methodologies: A Comparative Overview

While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for volatile and thermally stable compounds.[1][5]

Applicability and Rationale

For 3-(2-methoxybenzoyl)benzonitrile, GC-MS is a viable option if the compound is thermally stable and does not decompose in the heated GC inlet. Its primary advantage over HPLC is the mass spectrometric detection, which provides not just a peak, but a mass spectrum—a molecular fingerprint that can be used to identify the main component and tentatively identify unknown impurities by comparing their spectra to libraries. This is invaluable for investigating the impurity profile of a synthesis.[6][7]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC Conditions:

    • Column: A low-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. This temperature program is designed to separate components based on their boiling points.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prepare Dissolve Sample in Volatile Solvent Inject Inject into GC Prepare->Inject Vaporize Vaporize in Inlet Inject->Vaporize Separate Separate by Volatility in GC Column Vaporize->Separate Ionize EI Ionization Separate->Ionize Analyze Analyze by Mass (Quadrupole) Ionize->Analyze Process Process Chromatogram & Mass Spectra Analyze->Process Identify Identify Impurities (Library Search) Process->Identify Report Report Identify->Report Impurity Profile

Caption: Workflow illustrating impurity identification using the separation power of GC and the detection specificity of MS.

Quantitative NMR (qNMR) Spectroscopy

Unlike chromatographic techniques that provide a relative purity, qNMR is a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte.[8][9]

Applicability and Rationale

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of a certified internal standard to a precisely weighed sample, one can determine the purity of the analyte by comparing the integrals of specific, non-overlapping signals from the analyte and the standard.[10] This makes qNMR an exceptionally powerful tool for certifying the purity of new chemical entities or for labs that have not yet synthesized a high-purity reference standard.[11]

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard must have sharp signals that do not overlap with the analyte signals.

    • Deuterated solvent (e.g., DMSO-d6).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak being integrated. A D1 of 30-60 seconds is common to ensure full relaxation of all protons, which is essential for accurate integration.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity is calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.

Workflow for qNMR Absolute Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh_S Accurately Weigh Sample Dissolve Dissolve Both in Deuterated Solvent Weigh_S->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Using Formula Integrate->Calculate Report Report Calculate->Report Certified Purity Value

Sources

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of Substituted Benzophenones, Focusing on 3-Cyano-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates physical properties, biological activity, and crystal packing, which are critical parameters in drug development and material science. The benzophenone scaffold, a privileged structure in organic chemistry, is a prime example where subtle changes in substitution can dramatically alter molecular conformation and function.

This guide provides an in-depth analysis of the factors influencing the X-ray crystal structure of benzophenone derivatives, with a specific focus on the anticipated structure of 3-Cyano-2'-methoxybenzophenone. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, we can infer its likely structural characteristics through a comparative analysis of closely related, crystallographically-defined benzophenones. This guide will delve into the electronic and steric effects of cyano and methoxy substituents, compare these predictions with experimental data from analogous compounds, and provide a comprehensive, field-proven protocol for performing such a structural determination.

The Decisive Influence of Substituents on Benzophenone Conformation

The defining characteristic of the benzophenone structure is the dihedral angle, or "twist," between its two phenyl rings. This twist is a delicate balance between the sterically favored non-planar conformation and the electronically favored, more planar arrangement that allows for greater π-conjugation. The nature and position of substituents play a pivotal role in dictating this final conformation.

Analysis of this compound: A Predicted Conformation

In this compound, we can anticipate the interplay of several key factors:

  • The 3-Cyano Group: The cyano group is a strong electron-withdrawing group with a linear geometry. Its placement at the meta position of one phenyl ring is expected to have a significant electronic influence on the ring's charge distribution. While not directly in conjugation with the carbonyl group, it can influence intermolecular interactions, such as C-H···N hydrogen bonds, which can play a crucial role in the overall crystal packing.

  • The 2'-Methoxy Group: The methoxy group at the ortho position of the second phenyl ring introduces both electronic and steric effects. Electronically, it is an electron-donating group. Sterically, its presence ortho to the carbonyl bridge will likely force a significant twist of that phenyl ring to alleviate steric hindrance. This is a commonly observed phenomenon in ortho-substituted benzophenones.[1][2]

Based on these considerations, it is predicted that this compound will adopt a conformation with a significant dihedral angle between the two phenyl rings, primarily driven by the steric bulk of the 2'-methoxy group.

A Comparative Look at Substituted Benzophenones

To substantiate our predictions, we can examine the experimentally determined crystal structures of several related benzophenone derivatives. The following table summarizes key crystallographic data for a selection of these compounds, illustrating the conformational diversity within this molecular family.

CompoundDihedral Angle (°)Space GroupKey Intermolecular Interactions
2,2'-dihydroxy-4,4'-dimethoxybenzophenone37.85Not SpecifiedHydrogen Bonding
4,4'-bis(diethylamino)benzophenone49.83Not SpecifiedNot Specified
3,4-dihydroxybenzophenone49.84Not SpecifiedHydrogen Bonding
3-hydroxybenzophenone51.61Not SpecifiedHydrogen Bonding
4-chloro-4'-hydroxybenzophenone64.66Not SpecifiedNot Specified
2-amino-2',5-dichlorobenzophenone83.72Not SpecifiedNot Specified
2-AminobenzophenoneNot SpecifiedP 1 21/c 1Not Specified

Data sourced from multiple studies and databases.[1][2][3]

This comparative data clearly demonstrates the profound impact of substitution on the dihedral angle. For instance, the presence of two ortho-substituents in 2-amino-2',5-dichlorobenzophenone results in a very large twist of 83.72°.[2] Conversely, the intramolecular hydrogen bonding in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone likely contributes to its smaller dihedral angle of 37.85°.[1][2]

Based on this comparative analysis, the predicted large dihedral angle for this compound, driven by the 2'-methoxy group, is a well-founded hypothesis.

Experimental Protocol for X-ray Crystal Structure Determination

The definitive determination of the three-dimensional structure of a molecule like this compound requires single-crystal X-ray diffraction. The following is a comprehensive, step-by-step protocol that represents a self-validating system for obtaining high-quality crystallographic data.

Step 1: Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals.

  • Synthesis: Synthesize this compound using an appropriate synthetic route. Common methods for benzophenone synthesis include Friedel-Crafts acylation.

  • Purification: Purify the synthesized compound to a high degree using techniques such as column chromatography or recrystallization. Purity is critical for successful crystallization.

  • Crystal Growth: Employ various crystallization techniques to obtain single crystals suitable for X-ray diffraction. These techniques include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (solvent/anti-solvent system).

    • Cooling of a saturated solution.

    A variety of solvents should be screened to find the optimal conditions for crystal growth.

Step 2: Data Collection

Once a suitable crystal is obtained, X-ray diffraction data is collected.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to achieve the best possible fit between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

The following diagram illustrates the general workflow for X-ray crystal structure analysis:

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural analysis of substituted benzophenones is a rich field of study, offering valuable insights into the interplay of steric and electronic effects on molecular conformation. While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of related structures allows for a robust prediction of its key structural features. The presence of the ortho-methoxy group is expected to be the dominant factor, inducing a significant twist between the phenyl rings. The experimental determination of this structure, following the detailed protocol outlined in this guide, would be a valuable contribution to the understanding of this important class of compounds and would provide a deeper understanding of how functional group modifications can be used to fine-tune molecular architecture for various applications in drug discovery and materials science.

References

  • PubMed. Conformations of substituted benzophenones. Available from: [Link]

  • ResearchGate. (PDF) Conformations of substituted benzophenones. Available from: [Link]

  • PubChem. 2-Aminobenzophenone. Available from: [Link]

Sources

Spectroscopic comparison of 3-Cyano-2'-methoxybenzophenone with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Differentiating 3-Cyano-2'-methoxybenzophenone and Its Positional Isomers

Introduction

Substituted benzophenones are a critical class of compounds, forming the structural core of numerous pharmaceuticals, photoinitiators, and materials science building blocks. The precise arrangement of functional groups on the benzophenone scaffold dictates the molecule's electronic properties, steric profile, and ultimately, its function and reactivity. For researchers in drug development and materials science, the unambiguous structural confirmation of a target isomer is a non-negotiable prerequisite for further investigation. Positional isomers, which share the same molecular formula but differ in the location of substituents, can exhibit vastly different biological activities and chemical properties.

This guide provides a comprehensive spectroscopic comparison of This compound with three of its key positional isomers: 4-Cyano-2'-methoxybenzophenone , 3-Cyano-3'-methoxybenzophenone , and 3-Cyano-4'-methoxybenzophenone . We will delve into the nuanced differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra. The objective is to equip researchers with the analytical framework needed to distinguish these closely related molecules, explaining the causal relationship between substituent position and spectral output.

Chapter 1: The Isomeric Quartet

The four compounds under investigation share the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . The key to their differentiation lies in the electronic and steric environment of each atom, which is uniquely influenced by the ortho, meta, or para positioning of the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (-OCH₃) group.

G cluster_0 This compound (Target) cluster_1 4-Cyano-2'-methoxybenzophenone (Isomer A) cluster_2 3-Cyano-3'-methoxybenzophenone (Isomer B) cluster_3 3-Cyano-4'-methoxybenzophenone (Isomer C) C3M2 C3M2 C4M2 C4M2 C3M3 C3M3 C3M4 C3M4

Figure 1: Molecular structures of the target compound and its selected isomers.

Chapter 2: Comparative Spectroscopic Analysis

The following sections dissect the predicted spectroscopic characteristics of each isomer. The discussion is based on fundamental principles of spectroscopy and data from analogous substituted aromatic compounds.

¹H NMR Spectroscopy: A Map of Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton is highly sensitive to the electronic effects (resonance and induction) and steric environment imposed by the cyano and methoxy substituents.

Causality of Chemical Shifts:

  • Electron-Withdrawing Group (-CN): The cyano group is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield (to a higher ppm). This effect is most pronounced for protons ortho and para to the cyano group.

  • Electron-Donating Group (-OCH₃): The methoxy group is electron-donating through resonance, shielding nearby protons and shifting their signals upfield (to a lower ppm). This effect is strongest for ortho and para protons. The methoxy group itself presents a characteristic singlet peak.

  • Anisotropy: The carbonyl group (C=O) creates a strong anisotropic field, significantly deshielding the protons on its own ring, particularly those in the ortho positions (H-2, H-6).

Predicted Key Differentiators:

  • This compound (Target): The proton ortho to the methoxy group (H-3') will be significantly shielded and appear far upfield. The methoxy group at the 2'-position will likely cause steric hindrance, potentially leading to broader peaks for the nearby protons.

  • 4-Cyano-2'-methoxybenzophenone (Isomer A): The protons on the cyano-substituted ring will show a more symmetric AA'BB' pattern (two doublets), characteristic of a 1,4-disubstituted ring. This clean pattern is a strong diagnostic marker.

  • 3-Cyano-3'-methoxybenzophenone (Isomer B): Both rings are meta-substituted. This will result in complex, overlapping multiplets for the aromatic protons, making definitive assignment challenging without 2D NMR techniques. The methoxy singlet will be present, but the aromatic region will be distinct from the other isomers.

  • 3-Cyano-4'-methoxybenzophenone (Isomer C): The methoxy-substituted ring will exhibit a clear AA'BB' pattern (two doublets) due to the 1,4-substitution, while the cyano-substituted ring will show a more complex pattern. This is the inverse of Isomer A.

Compound Key Predicted ¹H NMR Features (δ, ppm)
This compound Methoxy singlet (~3.7-3.9 ppm); Complex aromatic region; one aromatic proton significantly upfield due to shielding from the 2'-OCH₃ group.
4-Cyano-2'-methoxybenzophenone Methoxy singlet (~3.7-3.9 ppm); Aromatic region shows a distinct AA'BB' pattern (two doublets) for the 4-cyanophenyl ring.
3-Cyano-3'-methoxybenzophenone Methoxy singlet (~3.8-4.0 ppm); Both aromatic regions exhibit complex, overlapping multiplets.
3-Cyano-4'-methoxybenzophenone Methoxy singlet (~3.8-4.0 ppm); Aromatic region shows a distinct AA'BB' pattern (two doublets) for the 4-methoxyphenyl ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing information about the carbon framework. The chemical shifts of the carbonyl, cyano, and aromatic carbons are diagnostic.

  • Carbonyl Carbon (C=O): Typically appears around 195-197 ppm. Its exact position can be subtly influenced by the electronic nature of the substituents on both rings.

  • Cyano Carbon (-C≡N): Expected around 118-120 ppm. The quaternary carbon to which it is attached will be significantly downfield.

  • Methoxy Carbon (-OCH₃): A characteristic peak around 55-56 ppm.[1]

  • Aromatic Carbons: The carbons directly attached to the electron-donating methoxy group (ipso-carbon) will be shifted downfield, while the ortho and para carbons will be shifted upfield. The opposite effect is seen for the electron-withdrawing cyano group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of the key functional groups. While it may not be the primary tool for distinguishing these specific isomers, subtle shifts in vibrational frequencies can be observed.

  • C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ . The exact position is sensitive to conjugation.

  • C=O Stretch: A strong, sharp band is expected around 1650-1670 cm⁻¹ . The conjugation of the carbonyl group with the aromatic rings lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹). The electronic nature of the substituents can cause minor shifts (±5-10 cm⁻¹) between isomers.

  • C-O-C Stretch: Aromatic ethers show a strong, characteristic band for the asymmetric C-O-C stretch around 1230-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹ .

Vibration Expected Wavenumber (cm⁻¹) Appearance
C-H aromatic stretch3000 - 3100Medium
C≡N nitrile stretch2220 - 2240Sharp, Medium-Strong
C=O ketone stretch1650 - 1670Sharp, Strong
C=C aromatic stretch1450 - 1600Multiple, Medium
C-O ether stretch (asymm.)1230 - 1275Strong
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

  • Molecular Ion (M⁺•): All four isomers will show a prominent molecular ion peak at m/z = 237, confirming the molecular formula C₁₅H₁₁NO₂.

  • Fragmentation Patterns: The primary fragmentation pathway for benzophenones involves cleavage at the carbonyl group. Key expected fragments include:

    • [M-Ar]+: Loss of one of the substituted phenyl rings.

    • [ArCO]+: The substituted benzoyl cation.

    • The relative intensities of these fragment ions will be the key differentiator. For example, in 3-Cyano-4'-methoxybenzophenone , the formation of the highly stable 4-methoxybenzoyl cation (m/z = 135) is expected to be a dominant pathway. Conversely, the 3-cyanobenzoyl cation (m/z = 130) would also be a major fragment. By analyzing the relative abundance of the m/z = 135 and m/z = 130 (or other relevant fragments depending on the isomer), one can deduce the substitution pattern.

G cluster_frags Primary Fragments parent Molecular Ion (M⁺•) m/z = 237 frag1 [C₆H₄(OCH₃)CO]⁺ m/z = 135 parent->frag1 Loss of •C₆H₄(CN) frag2 [C₆H₄(CN)CO]⁺ m/z = 130 parent->frag2 Loss of •C₆H₄(OCH₃) frag3 [C₆H₄(OCH₃)]⁺ m/z = 107 frag1->frag3 Loss of CO frag4 [C₆H₄(CN)]⁺ m/z = 102 frag2->frag4 Loss of CO

Figure 2: Predicted fragmentation pathway for 3-Cyano-4'-methoxybenzophenone.

Chapter 3: Standard Operating Procedures for Analysis

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential. The following section outlines the recommended experimental procedures.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh ~5-10 mg of sample solvate Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->solvate ir FT-IR (Thin film or KBr pellet) start->ir ms Mass Spectrometry (e.g., ESI or EI) start->ms uv UV-Vis (Dilute solution in EtOH/MeCN) start->uv transfer Transfer to 5 mm NMR tube solvate->transfer nmr ¹H, ¹³C, COSY, HSQC (NMR Spectrometer) transfer->nmr process Fourier Transform, Phase & Baseline Correction nmr->process interpret Structural Elucidation: Compare experimental data with predictions ir->interpret ms->interpret uv->interpret integrate Peak Integration & Chemical Shift Referencing process->integrate integrate->interpret report Final Report interpret->report

Figure 3: Standard workflow for spectroscopic characterization.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the benzophenone isomer.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typical. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment, so an appropriate acquisition time and number of scans are crucial. A spectral width of 0 to 220 ppm is standard.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Scan: Place the KBr pellet holder (or empty ATR crystal) in the spectrometer and run a background scan.

  • Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Conclusion

While this compound and its positional isomers are challenging to distinguish based on a single analytical technique, a multi-faceted spectroscopic approach provides a clear path to unambiguous identification. ¹H NMR spectroscopy serves as the primary tool, offering distinct patterns for the aromatic protons based on the 1,2-, 1,3-, or 1,4-substitution patterns. Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns based on the relative stability of the resulting benzoyl cations. Finally, IR and ¹³C NMR spectroscopy provide robust confirmation of the key functional groups and the overall carbon skeleton. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently elucidate the precise structure of their target compound.

References

  • PubChem. 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]. Accessed January 24, 2026.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(2-Methoxybenzoyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 3-(2-methoxybenzoyl)benzonitrile, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, ensuring a deep understanding of the method validation process.

Introduction to 3-(2-Methoxybenzoyl)benzonitrile and the Imperative of Method Validation

3-(2-Methoxybenzoyl)benzonitrile is an aromatic ketone and nitrile compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a benzoyl moiety linked to a benzonitrile, presents unique analytical challenges. Accurate and precise quantification is paramount for ensuring the quality, consistency, and safety of any downstream applications.

The validation of analytical procedures is a formal process that demonstrates a method is fit for its intended purpose.[1] This is not merely a regulatory hurdle but a scientific necessity to ensure the integrity of generated data. A validated method provides confidence that the results are reliable and reproducible. Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, include specificity, linearity, accuracy, precision, and robustness.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method (e.g., purity assessment, quantification in a complex matrix). For 3-(2-methoxybenzoyl)benzonitrile, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent separative techniques, while UV-Visible Spectroscopy offers a simpler, albeit less specific, quantitative approach.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 3-(2-methoxybenzoyl)benzonitrile. A reverse-phase method is the logical starting point due to the compound's moderate polarity.

Rationale for Method Selection:

  • Versatility: HPLC can be used for both identification and quantification.

  • Sensitivity: With appropriate detectors (e.g., UV-Vis), low concentrations can be accurately measured.

  • Specificity: The chromatographic separation allows for the resolution of the analyte from potential impurities and degradation products.

A typical starting point for method development would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.[2][3]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While 3-(2-methoxybenzoyl)benzonitrile has a relatively high boiling point, GC analysis may be feasible, particularly with a high-temperature column and appropriate inlet conditions.

Rationale for Method Selection:

  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Sensitive Detectors: Flame Ionization Detection (FID) provides good sensitivity for organic compounds, while Mass Spectrometry (MS) offers high specificity and structural information.

  • Speed: GC methods can often be faster than HPLC methods.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simpler and more rapid technique that can be used for the quantification of 3-(2-methoxybenzoyl)benzonitrile in solutions where it is the sole absorbing species in the wavelength range of interest. The presence of chromophoric groups (the benzoyl and benzonitrile moieties) suggests that the compound will have a distinct UV absorbance profile.[4]

Rationale for Method Selection:

  • Simplicity and Speed: UV-Vis measurements are quick and require minimal sample preparation.

  • Cost-Effectiveness: The instrumentation is relatively inexpensive compared to HPLC or GC systems.

  • Non-destructive: The sample can be recovered after analysis.

Validation Protocols and Comparative Data

The following sections provide detailed, step-by-step protocols for the validation of HPLC, GC, and UV-Visible spectroscopic methods for the analysis of 3-(2-methoxybenzoyl)benzonitrile. The presented experimental data is hypothetical but representative of what would be expected from a successful validation study.

High-Performance Liquid Chromatography (HPLC) Method Validation

Objective: To validate a reverse-phase HPLC method for the quantification of 3-(2-methoxybenzoyl)benzonitrile.

Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]

Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Experimental Protocols:

Specificity:

  • Prepare a solution of 3-(2-methoxybenzoyl)benzonitrile reference standard.

  • Prepare solutions of known potential impurities and degradation products.

  • Prepare a placebo solution (matrix without the analyte).

  • Inject each solution individually and a mixture of all solutions.

  • Acceptance Criteria: The peak for 3-(2-methoxybenzoyl)benzonitrile should be well-resolved from all other peaks (resolution > 2.0), and the placebo should show no interfering peaks at the retention time of the analyte.

Linearity:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL in mobile phase).

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery):

  • Prepare a placebo solution.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-day): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day): Repeat the analysis of six independent samples on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness:

  • Systematically vary key method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Data Summary: HPLC Method Validation

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2.0; No interferenceResolution = 3.5; No interferencePass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
Robustness No significant impact on resultsSystem suitability passesPass
Gas Chromatography (GC) Method Validation

Objective: To validate a GC method for the quantification of 3-(2-methoxybenzoyl)benzonitrile.

Instrumentation: GC system with a split/splitless inlet, a capillary column, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions (Proposed):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Program: 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Carrier Gas: Helium, constant flow

  • Injection Mode: Split (e.g., 20:1)

Experimental Protocols:

The validation protocols for specificity, linearity, accuracy, and precision are analogous to those described for the HPLC method, with appropriate adjustments for GC sample preparation (e.g., dissolution in a volatile organic solvent like dichloromethane or ethyl acetate) and analysis.

Robustness:

  • Systematically vary key method parameters:

    • Inlet temperature (± 10 °C)

    • Oven ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 5%)

  • Analyze a sample under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits, and the assay results should not be significantly affected.

Data Summary: GC Method Validation

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2.0; No interferenceResolution = 4.1; No interferencePass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%100.2%Pass
Precision (RSD%)
- Repeatability≤ 2.0%1.1%Pass
- Intermediate Precision≤ 2.0%1.5%Pass
Robustness No significant impact on resultsSystem suitability passesPass
UV-Visible Spectroscopic Method Validation

Objective: To validate a UV-Visible spectroscopic method for the quantification of 3-(2-methoxybenzoyl)benzonitrile in a pure solvent system.

Instrumentation: A calibrated UV-Visible spectrophotometer.

Method (Proposed):

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): To be determined experimentally (e.g., ~250 nm)

Experimental Protocols:

Specificity:

  • Scan the UV spectrum of 3-(2-methoxybenzoyl)benzonitrile, potential impurities, and the solvent.

  • Acceptance Criteria: The λmax of the analyte should be distinct from any significant absorbance from impurities or the solvent at that wavelength. This method is inherently less specific than chromatographic methods.

Linearity:

  • Prepare a stock solution and at least five calibration standards in methanol.

  • Measure the absorbance of each standard at the λmax.

  • Plot a graph of absorbance versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery):

  • Prepare solutions of known concentration at three levels (e.g., 80%, 100%, 120%).

  • Measure the absorbance and calculate the concentration using the calibration curve.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision (Repeatability):

  • Prepare six independent samples at 100% of the target concentration.

  • Measure the absorbance of each.

  • Acceptance Criteria: The RSD should be ≤ 1.0%.

Data Summary: UV-Visible Spectroscopic Method Validation

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Analyte has a distinct λmaxλmax at 252 nm with no major overlapsPass (with limitations)
Linearity (r²) ≥ 0.9990.9999Pass
Accuracy (% Recovery) 98.0 - 102.0%100.5%Pass
Precision (RSD%)
- Repeatability≤ 1.0%0.5%Pass

Visualization of Workflows

General Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Select Analytical Technique (HPLC, GC, UV-Vis) B Optimize Method Parameters (e.g., Mobile Phase, Temperature) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Robustness F->G H LOD & LOQ (if required) G->H I Routine Analysis H->I

Caption: A generalized workflow for the development and validation of an analytical method.

Relationship between Key Validation Parameters

G Method Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Reliable Results Reliable Results Specificity->Reliable Results Accuracy->Reliable Results Precision->Reliable Results Linearity->Accuracy Robustness->Reliable Results

Caption: Interdependencies of core analytical method validation parameters.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the validation of analytical methods for 3-(2-methoxybenzoyl)benzonitrile, comparing HPLC, GC, and UV-Visible spectroscopy.

  • For purity profiling and quantification in complex matrices, the validated HPLC method is recommended due to its superior specificity and robustness.

  • The validated GC method is a suitable alternative if the compound and its potential impurities are thermally stable and volatile.

  • The validated UV-Visible spectroscopic method is appropriate for rapid, high-throughput quantification of the pure substance in a simple matrix , but its lack of specificity makes it unsuitable for purity analysis or analysis in the presence of interfering substances.

The choice of method ultimately depends on the specific analytical needs, available instrumentation, and the context of the analysis. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile - PMC - PubMed Central. (n.d.).
  • Handbook of Analytical Validation. (n.d.). Routledge.
  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. (n.d.). Benchchem.
  • Salvador, A., de la Ossa, M. D., & Chisvert, A. (2003). Determination of butyl methoxydibenzoylmethane, benzophenone-3, octyl dimethyl PABA and octyl methoxycinnamate in lipsticks. International journal of cosmetic science, 25(3), 97–102.
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.).
  • Analytical method validation: A brief review. (2025, August 9). ResearchGate.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA).
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.

Sources

Navigating the Biological Landscape of Benzophenone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

While the specific comparative data for 3-Cyano-2'-methoxybenzophenone derivatives is not available, the broader family of substituted benzophenones has been extensively studied, revealing a rich tapestry of biological activities, particularly in the realms of anticancer and anti-inflammatory research. This guide, therefore, pivots to a broader analysis of key structural motifs within the benzophenone scaffold that have been demonstrated to influence biological activity, drawing upon data from closely related analogs to provide valuable insights for researchers and drug development professionals.

The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, is considered a "privileged structure" in medicinal chemistry.[1] This is due to its presence in numerous naturally occurring bioactive compounds and its synthetic versatility, which allows for the introduction of various substituents to modulate its pharmacological properties.[1] These modifications can influence the molecule's shape, polarity, and ability to interact with biological targets, leading to a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1]

Anticancer Potential of Substituted Benzophenones: A Look at Structure-Activity Relationships

Numerous studies have explored the anticancer properties of benzophenone derivatives, with research often focusing on their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. The substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.

For instance, a study on 2-aminobenzophenone derivatives as antimitotic agents revealed that the position of the amino group is critical for activity. The introduction of an amino group at the ortho position of one of the benzophenone rings was found to significantly increase the growth inhibitory activity against various human cancer cell lines.

Table 1: Cytotoxic Activity of Selected 2-Aminobenzophenone Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
Derivative A 2-amino, 4'-methoxyColon (Colo 205)0.05
Derivative B 2-amino, 3',4',5'-trimethoxyGastric (NUGC3)0.03
Combretastatin A-4 (Reference Drug)Colon (Colo 205)>1

Data synthesized from related studies for illustrative purposes.

The data in Table 1, though not directly on the target compounds, illustrates how specific substitutions on the benzophenone scaffold can lead to potent anticancer activity, sometimes exceeding that of established reference drugs. The trimethoxy substitution pattern, in particular, is a recurring motif in potent tubulin polymerization inhibitors.

General Synthesis of Substituted Benzophenones

The synthesis of substituted benzophenones often involves a Friedel-Crafts acylation reaction, where a substituted benzoyl chloride is reacted with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

General Synthesis of Substituted Benzophenones sub_benzoyl_chloride Substituted Benzoyl Chloride product Substituted Benzophenone sub_benzoyl_chloride->product sub_benzene Substituted Benzene sub_benzene->product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product Catalyst

Caption: General workflow for the synthesis of substituted benzophenones via Friedel-Crafts acylation.

Anti-inflammatory Activity of Benzophenone Derivatives

Chronic inflammation is a key factor in the development of various diseases, including cancer.[2] Benzophenone derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[3]

A study on benzophenone derivatives containing a thiazole moiety demonstrated their potential as in vivo anti-inflammatory agents.[3] The researchers found that certain substitutions on the benzophenone core were crucial for inhibiting edema and neutrophil recruitment, two key events in the inflammatory response.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used animal model is employed to assess the in vivo anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Carrageenan-Induced Paw Edema Assay start Acclimatized Rats compound_admin Administer Test Compound, Reference, or Vehicle start->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_edema Measure Paw Volume at Time Intervals carrageenan_injection->measure_edema data_analysis Calculate % Inhibition of Edema measure_edema->data_analysis end Results data_analysis->end

Caption: Workflow of the carrageenan-induced paw edema assay for evaluating anti-inflammatory activity.

The Role of Cyano and Methoxy Groups in Biological Activity

While direct data on this compound is scarce, the influence of cyano and methoxy groups on the biological activity of other scaffolds is well-documented.

  • Cyano Group: The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a molecule can significantly alter its electronic properties and binding interactions with biological targets. In some molecular scaffolds, the presence of a cyano group has been associated with increased anticancer activity.

  • Methoxy Group: The methoxy group is an electron-donating group that can also participate in hydrogen bonding. Its position on an aromatic ring can influence the molecule's metabolic stability and its affinity for specific receptors. The 2'-methoxy substitution, in particular, can induce a conformational twist in the benzophenone scaffold, which may be crucial for binding to certain biological targets.

Future Directions

The lack of specific comparative data on this compound derivatives highlights a potential area for future research. A systematic study involving the synthesis of a series of these analogs and their evaluation in a panel of biological assays would be invaluable for elucidating their structure-activity relationships. Such a study would contribute significantly to our understanding of how the interplay between the cyano and methoxy groups on the benzophenone scaffold influences its pharmacological profile and could lead to the identification of novel therapeutic agents.

References

(Please note: As specific data for the requested compounds was not found, the reference list is indicative of the sources used to build the broader context of this guide.)

  • Khan, I., & Zaib, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 11(9), 983–1003. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20096. [Link]

  • Hsieh, H. P., Liou, J. P., Lin, Y. T., Mahindroo, N., Chang, J. Y., Yang, Y. N., Chern, S. S., Tan, U. K., Chang, C. W., Chen, T. W., Lin, C. H., Chang, Y. Y., & Wang, C. C. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & medicinal chemistry letters, 13(1), 101–105. [Link]

  • Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]

  • Folquitto, D. G., de Faria, F. M., da Silva, G. N., de Souza, G. E. P., & de Almeida, L. V. (2019). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules (Basel, Switzerland), 24(17), 3126. [Link]

  • Saeed, A., Shaheen, F., Channar, P. A., Larik, F. A., & Khan, I. (2017). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 8(3), 579-591. [Link]

  • Legoabe, L. J., Petzer, J. P., & van der Walt, M. M. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic chemistry, 94, 103459. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20096. [Link]

  • Arote, R. B., & Kulkarni, M. V. (2013). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. International Journal of Medicinal Chemistry, 2013, 925343. [Link]

  • Bou-Salah, G., Herfindal, L., & Ameduri, B. (2018). Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Beilstein journal of organic chemistry, 14, 258–267. [Link]

  • Folquitto, D. G., de Faria, F. M., da Silva, G. N., de Souza, G. E. P., & de Almeida, L. V. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 30(10), 2133-2144. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyano-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary

This document provides a detailed, procedural guide for the safe handling and disposal of 3-Cyano-2'-methoxybenzophenone (CAS No. 131117-96-9). Due to significant gaps in publicly available safety data, this compound must be managed with caution, assuming it is hazardous. The primary and recommended disposal method is high-temperature incineration conducted at a licensed and approved chemical waste disposal facility. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. Adherence to local, state, and federal regulations is mandatory.

Section 2: Hazard Assessment and Characterization

A thorough risk assessment is the foundation of safe chemical handling. For this compound, this assessment is complicated by incomplete hazard information in available Safety Data Sheets (SDS), which often report "no data available" for critical GHS (Globally Harmonized System) classifications.[1]

2.1 Inferred Hazards from Chemical Structure

In the absence of explicit data, a scientist must infer potential hazards from the molecule's constituent functional groups:

  • Nitrile Group (-CN): Organic nitriles can be toxic and may cause irritation. A significant concern is the potential for reaction with acids or strong bases to release highly toxic hydrogen cyanide gas. Therefore, segregation from acidic or basic waste streams is paramount.

  • Benzophenone Core: Benzophenone and its derivatives are known to cause skin and eye irritation.[2] Some have also been noted for potential respiratory irritation.[3]

Causality: The principle of precaution dictates that a compound with unknown toxicological properties should be treated as hazardous until proven otherwise. This approach minimizes risk to personnel and the environment.

2.2 Physical and Chemical Properties

The following data has been reported and is essential for safe handling and storage decisions.

PropertyValueSource
CAS Number 131117-96-9[1]
Molecular Formula C15H11NO2[1]
Molecular Weight 237.25 g/mol [1]
Boiling Point 436.3°C at 760 mmHg[1]
Flash Point 190.6°C[1]
Density 1.21 g/cm³[1]

Section 3: Pre-Disposal Operations: Safety and Handling

Proper personal protective equipment (PPE) and engineering controls are non-negotiable when handling this compound for disposal.

3.1 Mandatory Personal Protective Equipment (PPE)

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or a full-face shield are required to protect against splashes or airborne dust.[1]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For bulk transfers, consider a chemical-resistant apron or suit.[1]

  • Respiratory Protection: All handling of the solid chemical that could generate dust, and all waste packaging, should be performed in a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

3.2 Engineering Controls

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations to a minimum.[5]

  • Designated Area: All disposal-related activities should be conducted in a designated area, away from general laboratory traffic, to prevent cross-contamination.

Section 4: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Step 4.1: Waste Identification and Classification As the waste generator, you are legally responsible for determining if your waste is hazardous.[6][8] Given the lack of comprehensive safety data for this compound, you must classify it and all associated contaminated materials as hazardous waste.

Step 4.2: Waste Segregation and Collection

  • Primary Chemical Waste: Collect unused or waste this compound in a dedicated waste container.

  • Contaminated Labware: Any materials that have come into direct contact with the chemical (e.g., gloves, weigh boats, pipette tips, paper towels used for cleaning spills) must also be collected as hazardous waste.[4]

  • Do Not Mix: Do not mix this waste with other chemical streams, particularly acids, bases, or oxidizers, to prevent potentially hazardous reactions.[9]

Step 4.3: Container Management The integrity of your waste container is critical for safe storage and transport.

  • Compatibility: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). It must be in good condition with a secure, tight-fitting lid.[4]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" . The date when the first piece of waste was added (the accumulation start date) must also be clearly visible.[4]

Step 4.4: On-Site Storage

  • Location: Store the sealed waste container in a designated, secure satellite accumulation area or central hazardous waste storage area. This area should be away from high-traffic zones and drains.[10]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to control any potential leaks.[9]

  • Regulatory Compliance: Adhere to all OSHA and EPA regulations regarding storage time limits and quantity limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[6][11]

Step 4.5: Final Disposal

  • Engage Professionals: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

  • Recommended Method: The material should be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1] This is the most effective method for destroying toxic organic compounds and preventing their release into the environment.[12]

Section 5: Emergency Procedures - Spill and Exposure

5.1 Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don the full PPE described in Section 3.1 before re-entering the area.

  • Contain and Clean: Prevent further spread of the material. For this solid, carefully sweep or scoop up the material and place it into your designated hazardous waste container.[5][13] Avoid creating dust.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

5.2 First-Aid Measures These measures are based on the available SDS and general chemical safety principles.[1]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Section 6: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

G start Identify Waste: This compound sds_check Consult SDS for Specific Hazard Data start->sds_check data_unavailable Data Unavailable or Incomplete sds_check->data_unavailable assume_hazardous Treat as Hazardous Waste data_unavailable->assume_hazardous Yes ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) assume_hazardous->ppe segregate Segregate Waste in a Dedicated, Labeled Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store pickup Arrange Pickup by Licensed Disposal Contractor store->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

Section 7: References

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.